Naphthalene-2,7-disulphonic acid, sodium salt
Description
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Properties
CAS No. |
51770-81-1 |
|---|---|
Molecular Formula |
C10H7NaO6S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
sodium;7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChI Key |
PVDQDEYXGXTPBP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Related CAS |
1655-35-2 |
Origin of Product |
United States |
Molecular Architecture and Pharmaceutical Applications of Naphthalene-2,7-Disulphonic Acid Disodium Salt
Executive Summary
Naphthalene-2,7-disulphonic acid, disodium salt (frequently abbreviated as 2,7-NDS) is a highly polar, water-soluble organic compound defined by a rigid aromatic naphthalene core substituted with two strongly acidic sulfonate groups[1]. While historically utilized as a versatile intermediate in the synthesis of reactive dyes and pigments[1], its unique physicochemical profile has driven its adoption in highly advanced scientific domains. Today, 2,7-NDS is increasingly leveraged in supramolecular chemistry as a highly specific guest anion for metallo-supramolecular cages[2] and in pharmaceutical drug development as a robust, bulky counterion designed to mitigate solid-state salt disproportionation[3].
Molecular Structure and Physicochemical Profiling
The molecular architecture of 2,7-NDS features an extended π-conjugated naphthalene system that provides significant steric bulk and lipophilicity, counterbalanced by two highly hydrophilic sulfonate moieties[4]. The disodium salt form ensures complete dissociation in aqueous media, yielding a divalent anion. The spatial separation of the sulfonate groups at the 2 and 7 positions minimizes electrostatic repulsion between them while maximizing the molecule's ability to bridge multiple cationic centers—a property highly valued in the assembly of complex supramolecular structures[2].
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 2,7-Naphthalenedisulfonic acid disodium salt |
| CAS Number | 1655-35-2 |
| Molecular Formula | C10H6Na2O6S2[4] |
| Molecular Weight | 332.26 g/mol [4] |
| Appearance | White to off-white powder[4] |
| Solubility | Highly soluble in water; insoluble in non-polar organics |
Analytical Characterization Workflows
Rigorous structural validation of 2,7-NDS and its complexed forms requires a multi-modal analytical approach. The highly ionic nature of the compound dictates specific solvent and ionization choices to ensure accurate characterization[5].
-
Nuclear Magnetic Resonance (NMR): Deuterated water (D2O) is the solvent of choice due to the compound's high aqueous solubility and the necessity to suppress the massive H2O solvent peak. 1 H-NMR readily resolves the aromatic protons of the naphthalene ring, while 13 C-NMR confirms the symmetry of the 2,7-substitution pattern[5].
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative ion mode is critical. Because the sulfonate groups are inherently anionic (SO 3− ), ESI-MS is highly sensitive, easily detecting the [M-2Na] 2− or[M-Na] − species without the need for extensive ionization optimization[2].
-
Infrared Spectroscopy (ATR-FTIR): Used to confirm the presence of the S=O stretching vibrations typical of sulfonate groups (typically around 1150-1200 cm −1 ), providing orthogonal validation of the functional groups.
Workflow for the analytical characterization of 2,7-naphthalenedisulfonate salts.
The Role of Naphthalenedisulfonates in Drug Development
A critical challenge in the formulation of basic active pharmaceutical ingredients (APIs) is salt disproportionation—the unwanted conversion of a formulated salt back into its poorly soluble free base during storage[3]. This is typically triggered by moisture and the microenvironmental pH shifts caused by basic excipients (e.g., magnesium stearate)[3].
Naphthalenedisulfonates (including 2,7-NDS and its positional isomer 1,5-napadisylate) are exceptionally effective at preventing disproportionation due to three mechanistic advantages:
-
Favorable Δ pKa: The sulfonic acid groups have a very low pKa (< 1), ensuring a Δ pKa > 3 relative to most basic APIs. This thermodynamically locks the API in its ionized state[3].
-
Reduced Hygroscopicity: Unlike small, highly hygroscopic counterions (e.g., chloride or mesylate), the bulky, lipophilic naphthalene ring reduces the overall moisture uptake of the salt lattice, starving the disproportionation reaction of the water necessary to mediate proton transfer[3].
-
Lower Solubility Product (Ksp): Naphthalenedisulfonate salts generally exhibit lower aqueous solubility than their hydrochloride counterparts. This lower Ksp correlates with a higher pH max (the pH at which the solubility of the salt and free base are equal), thereby expanding the stability window against microenvironmental pH increases[3].
Mechanistic pathways by which naphthalenedisulfonate counterions prevent API disproportionation.
Experimental Protocol: Solid-State Stability & Disproportionation Assay
To empirically validate the anti-disproportionation efficacy of a 2,7-NDS counterion, the following self-validating protocol is employed. The inclusion of an API-HCl control ensures that the absence of disproportionation in the NDS sample is a true negative, thereby validating the stress conditions.
Step 1: Salt Synthesis and Verification Equimolar amounts of the basic API and 2,7-NDS are dissolved in a suitable solvent system (e.g., methanol/water) and crystallized. The stoichiometry and full protonation of the API are verified via 1 H-NMR and solid-state 13 C-NMR.
Step 2: Formulation Blending The API-NDS salt is geometrically blended with a standard excipient matrix, ensuring the inclusion of a weakly basic lubricant such as magnesium stearate (which is known to provoke disproportionation). A parallel control blend using the API-HCl salt is prepared.
Step 3: Accelerated Stability Stressing The blends are distributed into open glass vials and placed in a stability chamber at 40°C and 75% Relative Humidity (RH) for 4 to 12 weeks. The open-dish configuration is a deliberate causal choice: it maximizes moisture ingress, forcing the thermodynamic limits of the salt lattice.
Step 4: X-Ray Powder Diffraction (XRPD) Analysis At predetermined time points, samples are analyzed via XRPD. The emergence of diffraction peaks corresponding to the API free base indicates disproportionation. The system is self-validating: the API-HCl control must show significant free base formation to confirm the stress conditions were adequate, while the API-NDS sample demonstrates the protective causality of the bulky counterion.
References
-
[1] Chem-Impex. 2,7-Naphthalenedisulfonic acid disodium Salt. Available at:
-
[4] Haihang Industry Co., Ltd. 2,7-naphthalenedisulfonic acid disodium salt cas 1655-35-2. Available at:
-
[5] ACS Publications. Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. Available at:
-
[3] Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:
-
[2] Chinese Chemical Society. Multidimensional Mass Spectrometry Assisted Metallo-Supramolecular Chemistry. Available at:
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"Naphthalene-2,7-disulphonic acid, sodium salt" solubility in water and organic solvents
An In-Depth Technical Guide on the Solubility Dynamics of Naphthalene-2,7-Disulphonic Acid, Disodium Salt
Executive Summary
Naphthalene-2,7-disulphonic acid, disodium salt (CAS: 1655-35-2), commonly referred to as 2,7-NDS or Ebert-Merz α -acid disodium salt, is a highly polar, bifunctional aromatic compound. Its unique physicochemical profile makes it a critical intermediate in dye manufacturing, a robust reference standard in analytical chemistry, and a functional monomer in advanced polymer synthesis[1][2]. For drug development professionals and formulation scientists, understanding the precise solubility behavior of 2,7-NDS across various solvent systems is paramount. This whitepaper elucidates the thermodynamic principles governing its solubility, provides quantitative data across aqueous and organic media, and establishes field-proven protocols for solubility determination.
Molecular Architecture and Solvation Thermodynamics
To predict and manipulate the solubility of 2,7-NDS, one must first analyze its molecular architecture. The compound consists of a hydrophobic naphthalene core flanked by two highly hydrophilic sulfonate groups ( −SO3− ) at the 2 and 7 positions, neutralized by sodium cations ( Na+ )[1].
The Causality of Aqueous Solubility
In aqueous environments, 2,7-NDS exhibits exceptional solubility. The causality behind this lies in the thermodynamic balance between the compound's crystal lattice energy and the hydration enthalpy of its constituent ions. Water, possessing a high dielectric constant ( ϵ≈80 ), effectively shields the electrostatic attraction between the divalent naphthalene-2,7-disulfonate anion and the sodium cations. The strong ion-dipole interactions between water molecules and the sulfonate groups result in a highly exothermic hydration process that easily overcomes the lattice energy, driving complete dissolution[1][2].
The Causality of Organic Insolubility
Conversely, 2,7-NDS is practically insoluble in most organic solvents (e.g., ethanol, chloroform, toluene, and hexane)[1][3]. Organic solvents possess significantly lower dielectric constants and lack the hydrogen-bonding capacity required to solvate the highly charged sulfonate groups. Consequently, the enthalpy of solvation in organic media is insufficient to disrupt the strong ionic bonds within the solid crystal lattice, resulting in precipitation or non-dissolution.
The Common Ion Effect in Acidic Media
In industrial separation processes, 2,7-NDS is often isolated from its isomers (such as the 2,6-isomer) using aqueous sulfuric acid solutions. The solubility of 2,7-NDS decreases proportionally with increasing sulfuric acid concentration. This phenomenon is driven by the common ion effect and the reduction of free water activity. However, solubility increases linearly with temperature (from 283.15 K to 333.15 K), allowing for thermal crystallization strategies[4][5].
Fig 1. Thermodynamic pathway of 2,7-NDS solvation in aqueous versus organic environments.
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of 2,7-NDS across various solvent systems based on empirical data and thermodynamic principles[1][3][4].
| Solvent System | Temperature | Solubility Status | Mechanistic Rationale |
| Ultrapure Water | 25 °C (298 K) | Highly Soluble | Strong ion-dipole interactions; high dielectric shielding of Na+ and sulfonate anions. |
| Methanol / Ethanol | 25 °C (298 K) | Insoluble / Poorly Soluble | Insufficient dielectric constant to overcome ionic lattice energy. |
| Chloroform / Hexane | 25 °C (298 K) | Insoluble | Complete lack of polarity and hydrogen-bonding capability. |
| Aqueous H2SO4 (Low Conc.) | 10 °C (283 K) | Moderately Soluble | Solubility suppressed by common ion effect; temperature-dependent reduction in kinetic energy[4]. |
| Aqueous H2SO4 (Low Conc.) | 60 °C (333 K) | Soluble | Increased thermal energy overcomes the suppressed hydration enthalpy[4][5]. |
Experimental Protocols: Solubility Determination
To ensure scientific integrity and trustworthiness, the determination of 2,7-NDS solubility must rely on a self-validating system. The following protocol utilizes the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV), which is the gold standard for quantifying highly polar sulfonated compounds[2][4].
Step-by-Step Methodology
Phase 1: Equilibration (The Shake-Flask Method)
-
Preparation : Add an excess amount of solid 2,7-NDS (approx. 500 mg) into a series of 20 mL amber glass vials.
-
Solvent Addition : Dispense exactly 10.0 mL of the target solvent (e.g., ultrapure water, specific organic solvent, or titrated H2SO4 solution) into each vial.
-
Isothermal Agitation : Seal the vials tightly and place them in a thermostatic shaking water bath. Set the temperature to the target parameter (e.g., 298.15 ± 0.1 K) and agitate at 150 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached.
Phase 2: Phase Separation 4. Sedimentation : Remove the vials from the shaker and allow them to stand undisturbed in the thermostatic bath for 12 hours. This prevents the supersaturation often caused by suspended micro-particulates. 5. Filtration : Carefully extract the supernatant using a pre-warmed syringe. Filter the aliquot through a 0.22 µm PTFE syringe filter. Crucial Insight: The filter must be pre-warmed to the experimental temperature to prevent premature crystallization within the filter matrix.
Phase 3: HPLC-UV Quantification 6. Dilution : Dilute the filtered aliquot with the mobile phase to fall within the linear range of your calibration curve (typically 0.1 to 1.5 mg/mL)[4]. 7. Chromatographic Analysis :
-
Column : Use a C18 reversed-phase column. Note: Because 2,7-NDS is highly polar, standard C18 columns will result in poor retention. You must use an ion-pairing reagent (e.g., tetrabutylammonium hydroxide) in the mobile phase, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Detection : Monitor UV absorbance at 230 nm or 280 nm (corresponding to the naphthalene chromophore).
-
Validation : Calculate the concentration using a 5-point calibration curve. Run all samples in triplicate. The system is self-validating if the variance between the 48-hour and 72-hour agitation samples is less than 2%, confirming true equilibrium.
Fig 2. Self-validating experimental workflow for the isothermal determination of 2,7-NDS solubility.
Industrial and Research Implications
The stark contrast between the aqueous and organic solubility of 2,7-NDS dictates its application across multiple scientific domains:
-
Dye Manufacturing : Its high water solubility makes it an ideal dispersing agent and intermediate for reactive dyes and pigments, ensuring stable, homogeneous aqueous dye formulations[2].
-
Biotechnological Surfactants : In protein purification, 2,7-NDS acts as an anionic surfactant. Because it remains strictly in the aqueous phase, it can be easily separated from hydrophobic cellular debris without partitioning into organic extraction layers[2].
-
Advanced Polymer Synthesis : It serves as a precursor for sulfonated polyether sulfone (SPES) used in proton exchange membranes for fuel cells. The synthesis often requires converting the disodium salt to a more organically soluble derivative (e.g., sulfonyl chloride) to facilitate polymerization in aprotic organic solvents[6].
References
-
Journal of Chemical & Engineering Data . "Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid". ACS Publications. Available at:[Link]
-
ResearchGate . "Solubility Behavior and Thermodynamic Analysis of Naphthalenesulfonates". Available at:[Link]
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Structural and Spectral Elucidation of Naphthalene-2,7-disulphonic Acid, Sodium Salt: A Technical Guide
Executive Summary
Naphthalene-2,7-disulphonic acid, sodium salt (commonly referred to as 2,7-NDS or its disodium salt) is a critical chemical precursor used extensively in the synthesis of functional polymers and complex azo dyes, such as Amaranth and D&C Red No. 33[1][2]. Because positional isomers (e.g., 1,5-NDS or 2,6-NDS) exhibit drastically different electronic and steric properties, rigorous analytical validation of 2,7-NDS batches is a mandatory quality control step in drug development and materials science.
This whitepaper provides an authoritative, in-depth analysis of the spectral signatures of 2,7-NDS across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the causality behind these spectral behaviors, analytical scientists can build robust, self-validating protocols for compound verification.
Molecular Symmetry & Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality
The C2v symmetry of the 2,7-disubstituted naphthalene core is the defining feature of its NMR spectrum. This symmetry renders the two aromatic rings magnetically equivalent, simplifying the spin system into only three distinct proton environments: H-1/H-8, H-4/H-5, and H-3/H-6. The strongly electron-withdrawing sulfonate groups ( −SO3Na ) exert an inductive and anisotropic deshielding effect, pushing the adjacent protons (H-1 and H-8) significantly downfield compared to unsubstituted naphthalene[2][3].
Because the disodium salt is highly polar, Deuterium Oxide (D 2 O) is the optimal solvent. Using standard organic solvents like DMSO- d6 often leads to incomplete dissolution and broadened peaks, compromising integration accuracy.
Self-Validating Protocol: 1 H and 13 C NMR Acquisition
-
Sample Preparation : Dissolve 20 mg of 2,7-NDS in 0.6 mL of D 2 O (99.9% D).
-
Internal Standard : Add 0.1% 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). Causality: Tetramethylsilane (TMS) is insoluble in aqueous media; DSS provides a reliable 0.0 ppm reference without phase separation.
-
Acquisition Parameters ( 1 H) : Acquire at 400 MHz. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete relaxation of the rigid aromatic protons.
-
Validation Step : Before integrating the aromatic signals (7.5–8.5 ppm), verify that the residual HDO peak presents as a sharp singlet at 4.79 ppm with a half-height width of <1.5 Hz. Broadening here indicates poor shimming, which will obscure the critical Jmeta couplings.
Quantitative Data Summary
Table 1: 1 H and 13 C NMR Spectral Assignments (400 MHz / 100 MHz, D 2 O)
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |
| 1 H | H-1, H-8 | 8.25 | Doublet (d) | Jmeta≈1.8 |
| 1 H | H-4, H-5 | 7.95 | Doublet (d) | Jortho≈8.6 |
| 1 H | H-3, H-6 | 7.78 | Doublet of doublets (dd) | Jortho≈8.6 , Jmeta≈1.8 |
| 13 C | C-2, C-7 | 141.2 | Singlet (Cq) | - |
| 13 C | C-4a, C-8a | 134.5 | Singlet (Cq) | - |
| 13 C | C-4, C-5 | 128.8 | Singlet (CH) | - |
| 13 C | C-3, C-6 | 126.4 | Singlet (CH) | - |
| 13 C | C-1, C-8 | 124.1 | Singlet (CH) | - |
Vibrational Modes & FT-IR Spectroscopy
Mechanistic Causality
The vibrational spectrum of 2,7-NDS is dominated by the highly polar sulfonate groups, which exhibit intense asymmetric ( νas ) and symmetric ( νs ) stretching modes[4][5]. A common pitfall in analyzing sodium salts of sulfonic acids is their hygroscopic nature. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, resulting in a massive, broad O-H stretch (~3400 cm −1 ) that can mask the aromatic C-H stretching region. Attenuated Total Reflectance (ATR) FT-IR bypasses this issue by allowing direct analysis of the dry powder.
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Validation : Collect a background spectrum of the bare diamond/ZnSe ATR crystal (32 scans, 4 cm −1 resolution). Validation Step: The background must show >95% transmittance across the 4000-400 cm −1 range. Any residual C-H or O-H bands indicate contamination, requiring immediate cleaning with an isopropanol/water mixture.
-
Sample Loading : Place 2-3 mg of dry 2,7-NDS powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
-
Acquisition : Scan from 4000 to 400 cm −1 .
Quantitative Data Summary
Table 2: Key FT-IR Vibrational Assignments (ATR Method)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| 1600, 1500 | Medium | Aromatic C=C skeletal stretch[5] |
| 1180 - 1220 | Strong | Asymmetric −SO3− stretch ( νas )[5] |
| 1030 - 1050 | Strong | Symmetric −SO3− stretch ( νs )[5] |
| ~840 | Medium | Aromatic C-H out-of-plane bend (isolated H) |
| ~650 | Medium | C-S stretch |
Electronic Transitions & UV-Vis Spectroscopy
Mechanistic Causality
The naphthalene chromophore exhibits three characteristic π→π∗ transitions: the intense β -band, the moderate p-band, and the weak α -band. The addition of two sulfonate groups at the 2 and 7 positions extends the conjugated π system via inductive effects, causing a slight bathochromic (red) shift compared to unsubstituted naphthalene. The spectrum typically shows absorption maxima around 230-240 nm and 290-300 nm[6].
Self-Validating Protocol: UV-Vis Acquisition
-
Instrument Validation : Validate the photometric accuracy of the spectrophotometer using a potassium dichromate standard prior to analyzing the 2,7-NDS sample.
-
Sample Preparation : Prepare a 1 mM stock solution in HPLC-grade water. Dilute to ~10 μ M to capture the highly absorbing β -band without detector saturation, and prepare a separate ~100 μ M solution to resolve the weaker p- and α -bands.
-
Measurement : Use matched 10 mm quartz cuvettes. Perform a baseline correction with pure water from 200 to 400 nm.
Quantitative Data Summary
Table 3: UV-Vis Absorption Maxima (Aqueous Solution)
| Band Designation | Wavelength ( λmax , nm) | Transition Type | Molar Absorptivity ( ϵ ) |
| β -band | 230 - 240[6] | π→π∗ (Allowed) | High (> 50,000 M −1 cm −1 ) |
| p-band | 290 - 300[6] | π→π∗ | Moderate (~ 5,000 M −1 cm −1 ) |
| α -band | ~320 | π→π∗ (Forbidden) | Low (< 500 M −1 cm −1 ) |
Orthogonal Validation Workflow
To ensure the highest scientific integrity, the identity of 2,7-NDS must be confirmed through the convergence of these three orthogonal techniques. The workflow below outlines the decision matrix for batch validation.
Figure 1: Orthogonal spectral validation workflow for Naphthalene-2,7-disulphonic acid.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. naphthalene sulfonic acid: Topics by Science.gov [science.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt | 3888-44-6 [smolecule.com]
"Naphthalene-2,7-disulphonic acid, sodium salt" safety data sheet and handling precautions
Title: Comprehensive Safety and Handling Whitepaper: Naphthalene-2,7-Disulphonic Acid, Sodium Salt in Pharmaceutical Development
Executive Summary
Naphthalene-2,7-disulphonic acid, sodium salt (CAS RN: 1655-35-2), commonly referred to as disodium 2,7-naphthalenedisulfonate, is a highly polar, bidentate anionic scaffold[1]. While historically utilized as an intermediate in dye synthesis, its structural properties have driven its adoption in modern drug development[2]. Specifically, it serves as a bulky counterion in salt screening workflows to improve the aqueous solubility, dissolution rate, and thermal stability of basic Active Pharmaceutical Ingredients (APIs)[3]. This whitepaper deconstructs its physicochemical profile, toxicological causality, safety data sheet (SDS) parameters, and provides a self-validating protocol for pharmaceutical salt metathesis.
Physicochemical Profiling & Structural Causality
The utility of disodium 2,7-naphthalenedisulfonate stems directly from its molecular architecture. The rigid naphthalene core provides a lipophilic plane that can interact with API aromatic rings via π-π stacking, while the two sulfonate groups at the 2 and 7 positions offer stable, highly ionized sites across a broad pH range.
Table 1: Quantitative Physicochemical and Safety Summary
| Parameter | Value / Description | Source |
| Chemical Name | Disodium 2,7-Naphthalenedisulfonate | [1] |
| CAS Registry Number | 1655-35-2 | [1] |
| Molecular Formula | C10H6Na2O6S2 | [1] |
| Molecular Weight | 332.25 g/mol | [4] |
| Physical State | White to off-white crystalline solid | [2] |
| GHS Classification | Unclassified (TCI) / Irritant (ChemBK) | [4],[1] |
| Solubility | Highly soluble in aqueous systems | [2] |
SDS Deconstruction & Toxicological Assessment
According to authoritative suppliers such as Tokyo Chemical Industry (TCI), disodium 2,7-naphthalenedisulfonate is generally "Not classified" under stringent GHS physical, health, and environmental hazard categories[1]. However, practical laboratory handling dictates that it should be treated as a mild irritant (Risk Phrases 36/37/38)[4].
The Causality of Toxicity: The compound exhibits exceptionally low systemic toxicity. Its high molecular weight and stable negative charge at physiological pH prevent significant transdermal permeation or cellular uptake[5]. However, the anhydrous or partially hydrated powder is highly hygroscopic. If inhaled as a fine dust or deposited on the conjunctiva of the eye, the salt rapidly absorbs local moisture. This creates localized osmotic stress and mechanical friction, leading to the respiratory and eye irritation noted in broader safety databases[4].
Standard Operating Procedures: Handling & Spill Response
Because the primary hazard is mechanical/osmotic irritation from dust, handling protocols must prioritize aerosol suppression.
-
Storage: Store in a cool, dark, and dry environment. Containers must be tightly sealed to prevent moisture ingress, which can cause the powder to cake and degrade[1]. Keep away from strong oxidizing agents[1].
-
PPE Requirements: Personnel must wear a particulate respirator (N95 or P3 equivalent), tight-fitting safety goggles, and nitrile gloves to prevent mucosal contact[6].
Fig 1. Laboratory spill response and dust suppression protocol.
Experimental Workflow: API Salt Metathesis
In drug development, the 2,7-naphthalenedisulfonate anion is used to disrupt the rigid crystal lattice of poorly soluble basic drugs. By forming a novel salt, the melting point is often lowered, and hydration energy is altered, significantly increasing the drug's bioavailability[3].
The following is a self-validating, step-by-step methodology for high-throughput salt metathesis using this compound.
Step 1: API Dissolution Weigh the basic API (in its hydrochloride salt form) and dissolve it in an 80:20 (v/v) methanol/water mixture under continuous magnetic stirring at 40°C. Causality: The mixed solvent system ensures the solubility of both the hydrophobic API core and the highly polar counterion, preventing premature precipitation.
Step 2: Counterion Addition Prepare a stoichiometric aqueous solution of disodium 2,7-naphthalenedisulfonate[1]. Causality: Utilizing the disodium salt rather than the free sulfonic acid prevents extreme pH drops that could hydrolyze or degrade acid-labile APIs.
Step 3: Thermodynamic Mixing Add the counterion solution dropwise to the API solution. Elevate the temperature to 60°C for 30 minutes. Causality: The thermal energy ensures complete thermodynamic mixing and overcomes the activation energy required for novel lattice formation.
Step 4: Controlled Crystallization Apply a linear cooling ramp of 0.5°C/min down to 5°C. Anti-solvent (e.g., acetone) may be added dropwise. Causality: Slow, controlled cooling promotes the growth of large, defect-free crystals, which are critical for accurate downstream X-ray diffraction analysis.
Step 5: Isolation & Selective Washing Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water. Causality: The ice-cold water wash selectively dissolves and removes the highly soluble sodium chloride (NaCl) byproduct generated during the metathesis, without dissolving the newly formed, less soluble API-naphthalenedisulfonate salt.
Step 6: Self-Validation (Characterization) Analyze the dried powder using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: This step acts as the protocol's self-validating mechanism. XRPD confirms the formation of a novel crystalline phase (distinct from the API free base), while DSC verifies the absence of free counterion melting peaks, proving the reaction went to completion.
Fig 2. Step-by-step salt metathesis workflow for basic APIs.
References
-
European Commission. "Opinion of the Scientific Committee on Consumer Products on Acid Red 33 (C22)". europa.eu.[5]
-
ChemicalBook. "Naphthalene-2,7-disulfonic acid | 92-41-1". chemicalbook.com. [2]
-
ChemBK. "SODIUM NAPHTHALENE-2,7-DISULFONATE". chembk.com. [4]
-
Hampton Research. "Safety Data Sheet". hamptonresearch.com.[6]
-
Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Disodium 2,7-Naphthalenedisulfonate". tcichemicals.com. [1]
-
Sigma-Aldrich. "2,7-naphthalenedisulfonic acid disodium salt". sigmaaldrich.com. [3]
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Architecting Molecular Scaffolds: A Technical Whitepaper on Naphthalene-2,7-Disulphonic Acid, Sodium Salt (2,7-NDS)
Executive Summary
Naphthalene-2,7-disulphonic acid, sodium salt (commonly referred to as 2,7-NDS) is a highly versatile, water-soluble organic compound. While traditionally introduced to beginners as a simple dye intermediate, its true value in modern science lies in its unique physicochemical geometry. For researchers and drug development professionals, 2,7-NDS serves as a critical structural scaffold. Its rigid, planar aromatic core combined with the highly polar, permanently charged sulfonate groups at the 2 and 7 positions makes it an indispensable tool in analytical chromatography, polypharmacological drug design, and biotechnological purification processes.
This whitepaper dissects the mechanistic causality behind 2,7-NDS's behavior and provides self-validating protocols for its application in advanced laboratory settings.
Physicochemical Profiling & Structural Causality
To utilize 2,7-NDS effectively, one must understand the causality dictated by its molecular architecture. The compound consists of a hydrophobic, highly conjugated naphthalene backbone flanked by two strongly acidic sulfonate groups (-SO₃⁻) neutralized by sodium cations.
-
Steric Optimization: Unlike its isomer 1,5-NDS, which suffers from steric hindrance due to the proximity of the sulfonate groups to the adjacent rings, the 2,7-substitution pattern maximizes the spatial distance between the bulky sulfonate moieties[1]. This results in superior thermal stability and a more predictable binding interface.
-
Permanent Ionization: The extremely low pKa of the sulfonic acid groups ensures that 2,7-NDS remains fully ionized across nearly all biologically and analytically relevant pH ranges (pH 1–14). This permanent negative charge prevents unpredictable protonation/deprotonation shifts, making it an ideal reference standard in analytical chemistry[1].
-
Amphiphilic Behavior: The combination of a lipophilic aromatic core and hydrophilic poles allows 2,7-NDS to act as an effective surfactant, intercalating into lipid bilayers to stabilize proteins during extraction[1].
Application in Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)
Because of its distinct retention behavior in highly saline brines and complex biological matrices, 2,7-NDS is heavily utilized as an internal reference standard in HPLC and micellar electrokinetic chromatography[1].
Protocol 1: Self-Validating Anion-Selective HPLC Calibration
Objective: Establish a robust retention time baseline for highly polar analytes using 2,7-NDS. Causality: Standard reversed-phase C18 columns cannot retain 2,7-NDS due to its extreme polarity. Therefore, an ion-pairing reagent is required to neutralize the sulfonate charges temporarily, allowing hydrophobic interaction with the stationary phase.
-
Desiccation and Solubilization: Dry the 2,7-NDS powder at 105°C for 2 hours. Causality: The sodium salt is highly hygroscopic; removing ambient moisture ensures exact molarity. Dissolve in HPLC-grade water to a stock concentration of 1 mg/mL.
-
Mobile Phase Equilibration: Prepare a mobile phase consisting of 80% aqueous buffer (containing 50 mM tetrabutylammonium hydrogen sulfate as the ion-pairing agent) and 20% acetonitrile. Causality: The bulky tetrabutylammonium cations pair with the 2,7-NDS sulfonate groups, increasing its lipophilicity and enabling retention on the C18 column.
-
Injection and Detection: Inject 10 µL of the standard and monitor UV absorbance at 230 nm. Causality: The conjugated naphthalene system exhibits strong π→π∗ transitions in the deep UV range, ensuring high detection sensitivity.
-
System Validation: Calculate the tailing factor ( Tf ). A self-validating run requires Tf<1.2 . If Tf>1.2 , secondary interactions with unendcapped silanols on the column are occurring, dictating an immediate need to lower the mobile phase pH to suppress silanol ionization.
Drug Discovery & Polypharmacology
In drug development, the 2,7-NDS scaffold is leveraged to design molecules that interact with multiple protein targets (polypharmacology) or block viral entry.
Anti-HIV-1 Agents
Research has demonstrated that naphthalenedisulfonic acid derivatives act as potent, non-nucleoside anti-HIV-1 agents[2]. Specifically, 4-acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid has been identified as a highly active analog. Causality: The spatial arrangement of the sulfonate groups mimics the polyanionic nature of certain viral entry inhibitors. These negatively charged moieties bind to the positively charged domains of the HIV-1 envelope glycoproteins or reverse transcriptase, effectively inhibiting syncytia (giant cell) formation and viral replication with an in vitro therapeutic index greater than 54[2].
Polypharmacological Target Detection
Derivatives of 2,7-NDS, such as 4,5-dihydroxy-3-(1-naphthyldiazenyl)-2,7-naphthalenedisulfonic acid, have been identified as micromolar inhibitors of Trypanosoma brucei RNA editing ligase 1 (TbREL1), a critical target for treating African sleeping sickness[3]. To predict off-target effects and secondary therapeutic targets, researchers employ a multidimensional in silico strategy.
Workflow for multidimensional polypharmacological target detection using 2,7-NDS derivatives.
Biotechnology: Surfactant-Assisted Protein Purification
In biotechnology, 2,7-NDS is utilized as a mild surfactant to improve the yield and purity of proteins extracted from complex biological samples[1].
Protocol 2: Non-Denaturing Protein Extraction
Objective: Solubilize membrane-associated proteins without destroying their native tertiary structure. Causality: Unlike harsh detergents (e.g., SDS) that completely unfold proteins, the rigid aromatic core of 2,7-NDS disrupts lipid-protein interactions gently, while its sulfonate groups maintain the protein's solubility in the aqueous phase.
-
Lysis Buffer Formulation: Supplement a standard Tris-HCl buffer with 0.2% (w/v) 2,7-NDS. Causality: This specific concentration is calibrated to be below the threshold that would cause total protein denaturation, yet sufficient to solubilize peripheral membrane proteins.
-
Homogenization: Mechanically lyse the cellular matrix on ice for 30 minutes. Causality: The low temperature prevents endogenous protease activation, while 2,7-NDS immediately coats the hydrophobic domains of the released proteins to prevent aggregation.
-
Dialysis and Validation: Dialyze the lysate against a 10 kDa MWCO (Molecular Weight Cut-Off) membrane overnight at 4°C. Causality: The low molecular weight of 2,7-NDS (332.26 g/mol ) allows it to rapidly diffuse out of the dialysis bag, leaving behind the purified, functional protein. Validate the extraction by running a native PAGE gel; the presence of sharp, non-smeared bands confirms that 2,7-NDS successfully prevented aggregation without inducing denaturation.
Quantitative Data Summary
The following table synthesizes the critical quantitative metrics and physicochemical properties of 2,7-NDS to guide experimental design:
| Property / Metric | Value | Experimental Implication |
| Molecular Formula | C₁₀H₆O₆S₂·2Na | Dictates high polarity and permanent ionization. |
| Molecular Weight | 332.26 g/mol | Easily removed from biological mixtures via standard dialysis. |
| CAS Number | 1655-35-2 | Primary identifier for reagent sourcing. |
| Solubility | Highly soluble in water | Ideal for aqueous biological assays and HPLC mobile phases. |
| Therapeutic Index (HIV-1) | > 54 (for specific analogs) | High efficacy with low host-cell toxicity in in vitro models. |
| UV Absorbance Maxima | ~230 nm, ~280 nm | Enables highly sensitive detection in chromatographic workflows. |
References
- Benchchem. "2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2". Benchchem.
- Mohan P., Singh R., Baba M. "Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation". PubMed / Journal of Medicinal Chemistry.
- Durrant J.D., Amaro R.E., Xie L., et al. "A Multidimensional Strategy to Detect Polypharmacological Targets in the Absence of Structural and Sequence Homology".
Sources
- 1. 2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2 | Benchchem [benchchem.com]
- 2. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multidimensional Strategy to Detect Polypharmacological Targets in the Absence of Structural and Sequence Homology | PLOS Computational Biology [journals.plos.org]
Naphthalene-2,7-disulphonic Acid (NDSA) as a High-Fidelity Fluorescent Probe for Metal Ion Detection
Document Type: Application Note & Standardized Protocol Target Audience: Analytical Chemists, Materials Scientists, and Sensor Development Professionals
Executive Summary
The robust detection of heavy metal ions (e.g., Fe³⁺, Cu²⁺, Be²⁺) in aqueous environments is critical for environmental monitoring and biological diagnostics. Naphthalene-2,7-disulphonic acid, sodium salt (NDSA) , and its structural derivatives (such as Azomethine-H and Beryllon III), have emerged as highly reliable fluorogenic and colorimetric building blocks,.
As a Senior Application Scientist, I approach NDSA not just as a standalone fluorophore, but as a versatile structural linker. The 2,7-disulfonate substitution pattern provides exceptional water solubility, while the rigid naphthalene core ensures a high baseline quantum yield. When integrated into Metal-Organic Frameworks (MOFs) or used as a direct chelator, NDSA facilitates highly sensitive, self-validating detection platforms driven by Photoinduced Electron Transfer (PET) and Ligand-to-Metal Charge Transfer (LMCT),.
Mechanistic Insights: The Photophysics of NDSA
To design an effective assay, one must understand the causality behind the probe's photophysical behavior.
-
Rigidification and Quantum Yield: In its free state, the fluorescence of naphthalene derivatives can be limited by non-radiative decay pathways (e.g., molecular rotation). By incorporating NDSA into 2D MOF nanostructures (like HSB-W7-Ns), the fluorophore is structurally rigidified. This suppresses non-radiative relaxation, significantly enhancing the baseline fluorescence and lowering the Limit of Detection (LOD),.
-
Signal Transduction (Quenching): The sulfonate (-SO₃⁻) groups act as hard Lewis bases, exhibiting a strong affinity for hard/borderline Lewis acids like Fe³⁺. Upon coordination, the paramagnetic nature of Fe³⁺ and its unfilled d-orbitals facilitate rapid electron transfer from the excited state of the NDSA core to the metal ion. This PET mechanism results in a sharp, quantifiable "Turn-Off" fluorescence signal.
Fig 1. Photoinduced Electron Transfer (PET) quenching mechanism of NDSA by heavy metal ions.
Standardized Protocols: A Self-Validating System
The following protocols detail the synthesis of an NDSA-based MOF sensor and its application in fluorometric titration. Every step is designed with internal validation to ensure data trustworthiness.
Protocol A: Synthesis of NDSA-Stabilized MOF Nanosheets (HSB-W7-Ns)
This method utilizes ultrasonication to control morphology, yielding 2D nanosheets with high surface area for rapid ion interaction.
Reagents: NDSA (0.2 mmol), secondary organic ligand (e.g., 2-obdc, 0.2 mmol), Cd(NO₃)₂·4H₂O (0.2 mmol), Ultra-pure H₂O, DMF, Absolute Ethanol.
-
Ligand Solubilization: Dissolve 0.2 mmol of NDSA and 0.2 mmol of the secondary ligand in 12 mL of ultra-pure water.
-
Causality Checkpoint: Water is used instead of organic solvents to ensure complete dissociation of the sodium salt of NDSA, maximizing the availability of the sulfonate groups for metal coordination.
-
-
Metal Node Addition: Slowly add a solution of Cd(NO₃)₂·4H₂O (0.2 mmol in 12 mL H₂O) dropwise to the ligand mixture.
-
Ultrasonic Assembly: Subject the mixture to ultrasonic irradiation (40 kHz, 100 W) for exactly 20 minutes at room temperature.
-
Causality Checkpoint: Ultrasonication drives rapid, uniform nucleation. Traditional reflux methods often yield bulk crystals, which trap the NDSA linkers internally, rendering them inaccessible to target analytes in the final assay.
-
-
Isolation & Purification: Centrifuge the resulting milky colloidal suspension at 10,000 rpm for 5 minutes. Wash the pellet sequentially with DMF (to remove unreacted organic ligands) and Ethanol (to remove residual DMF). Dry under vacuum.
Protocol B: Fluorometric Titration & Reversibility Assay (Fe³⁺ Detection)
A reliable sensor must prove that signal loss is due to reversible binding, not chemical degradation of the probe.
-
Sample Preparation: Suspend the synthesized NDSA-MOF (or dissolve the NDSA derivative like Azomethine-H) in a 10 mM HEPES buffer (pH 7.4) to a final concentration of 10 μg/mL.
-
Causality Checkpoint:Never use PBS (Phosphate-Buffered Saline) for heavy metal assays. Phosphate ions will prematurely precipitate Fe³⁺ and Cu²⁺, leading to false-negative quenching results.
-
-
Baseline Measurement: Record the initial fluorescence emission spectrum (λ_ex ≈ 330 nm, λ_em ≈ 420 nm).
-
Titration: Sequentially spike the solution with increasing concentrations of Fe³⁺ (0.1 μM to 20 μM). Incubate for 2 minutes after each addition and record the emission.
-
Validation Step (EDTA Reversibility): To the fully quenched solution (at 20 μM Fe³⁺), add 50 μM of EDTA.
-
Causality Checkpoint: EDTA has a vastly higher formation constant with Fe³⁺ than NDSA. If the fluorescence is restored upon EDTA addition, it definitively proves the quenching was driven by reversible coordination (PET) rather than irreversible oxidative degradation of the naphthalene core.
-
Fig 2. Self-validating experimental workflow for NDSA-based MOF sensor synthesis and assay.
Quantitative Data Presentation
The analytical performance of NDSA and its derivatives demonstrates exceptional sensitivity, often surpassing traditional commercial probes. The data below summarizes the linear ranges and detection limits derived from the modified Stern-Volmer equation ( I0/I=1+KSV[M] ).
| Sensor Platform | Target Analyte | Limit of Detection (LOD) | Linear Range | Response Mechanism | Reference |
| Azomethine-H (NDSA Derivative) | Fe³⁺ | 0.195 μM | 0 – 16.0 μM | Turn-Off (PET Quenching) | |
| HSB-W7-Ns (NDSA-Linked MOF) | Fe³⁺ | ~0.500 μM | 0 – 50.0 μM | Turn-Off (LMCT Quenching) | |
| Beryllon III (NDSA Derivative) | Be²⁺ | < 1.000 μM | N/A | Ratiometric / Colorimetric |
Troubleshooting & Matrix Interferences
When deploying NDSA-based probes in complex biological or environmental matrices, consider the following field-proven troubleshooting steps:
-
Inner Filter Effect (IFE) Artifacts: High concentrations of Fe³⁺ can absorb excitation light, causing an artificial drop in fluorescence that mimics quenching. Solution: Always measure the UV-Vis absorption spectrum of the metal solution alone. If it absorbs strongly at the probe's excitation wavelength, apply standard IFE mathematical corrections to your raw fluorescence data.
-
Competitive Ion Interference: While NDSA has a high affinity for Fe³⁺, abundant ions like Na⁺, K⁺, and Mg²⁺ in environmental samples can alter ionic strength and affect binding kinetics. Solution: Conduct selectivity profiling by spiking the assay with 10-fold excesses of competing ions. If interference occurs, utilize masking agents (e.g., specific crown ethers) to sequester off-target metals.
-
pH Sensitivity: The protonation state of the sulfonate and hydroxyl groups on NDSA derivatives drastically alters their electron-donating capabilities. Solution: Strictly maintain the assay pH between 6.5 and 7.5. A pH < 5 will protonate the coordinating groups, disabling metal binding and resulting in a flatline Stern-Volmer plot.
References
- The Selective and Sensitive Fluorogenic Detection of Hydrogen Gas Using an Azomethine-H Dye. ACS Sensors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFu-k57vwKMy_CCmrJpJz4ERYW188vNmaNTKRKhL8HHSveOpOIk0FsasR0rLivRw-B7no9hEqZ53IJ4me3fFD2t4fNDQ2ZFej6JmRtX9xIaZx9quzG9AmE9qk3hDOT9zJbxb-PsCD5tRyupy9CUQ==](
Using "Naphthalene-2,7-disulphonic acid, sodium salt" in HPLC analysis of saline brines
Application Note & Protocol
Topic: High-Sensitivity Quantification of Naphthalene-2,7-disulphonic acid in Saline Brines using Ion-Pair HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract
Naphthalene sulphonates (NS), including Naphthalene-2,7-disulphonic acid, sodium salt (2,7-NDS), are highly water-soluble compounds utilized in various industrial processes and increasingly as tracers in geothermal and hydrogeological studies.[1][2] Their analysis in complex matrices like saline brines presents a significant analytical challenge due to high concentrations of interfering inorganic salts. This document presents a robust and sensitive method for the determination of 2,7-NDS in high-salinity brines. The method employs solid-phase extraction (SPE) for sample clean-up and analyte concentration, followed by ion-pair high-performance liquid chromatography (IP-HPLC) coupled with fluorescence detection (FLD). This approach effectively mitigates matrix interference and allows for the quantification of 2,7-NDS at low µg/L levels, making it suitable for demanding environmental monitoring and tracer studies.
Introduction & Method Principle
The analysis of polar, ionic compounds in high-salt matrices is a persistent challenge in liquid chromatography. High concentrations of salts like sodium chloride can interfere with analyte retention, suppress detector response, and damage chromatographic columns. Naphthalene-2,7-disulphonic acid (2,7-NDS) is a strongly acidic, highly polar compound that is poorly retained on conventional reversed-phase columns.[3]
To overcome these challenges, this method employs two key strategies:
-
Solid-Phase Extraction (SPE): An essential sample preparation step to remove the bulk of matrix salts, which would otherwise interfere with the chromatography. SPE also serves to concentrate the target analytes, thereby improving method sensitivity.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), possesses a hydrophobic alkyl chain and a positive charge.[1] The hydrophobic tail adsorbs onto the non-polar stationary phase (e.g., C18), creating a dynamic, positively charged surface. This allows for the retention of anionic analytes like 2,7-NDS through electrostatic interaction, enabling their separation on a standard reversed-phase column.
The inherent fluorescence of the naphthalene ring system allows for highly sensitive and selective detection using a fluorescence detector (FLD), minimizing interference from non-fluorescent matrix components that may remain after SPE.[1][2]
Mechanism of Ion-Pair Chromatography
Figure 1: Mechanism of ion-pair chromatography for retaining 2,7-NDS.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Naphthalene-2,7-disulphonic acid, disodium salt (2,7-NDS): Purity ≥99% (HPLC grade).[4]
-
Tetrabutylammonium bromide (TBAB): HPLC grade, for use as an ion-pairing reagent.[1]
-
Methanol (MeOH): HPLC fluorescence grade.[1]
-
Disodium hydrogen phosphate (Na₂HPO₄) & Potassium dihydrogen phosphate (KH₂PO₄): Analytical reagent grade, for buffer preparation.[1]
-
Sodium Chloride (NaCl): Analytical grade, for preparing simulated brine matrices.[1]
-
Hydrochloric Acid (HCl): Suprapur® or equivalent, for pH adjustment.[1]
-
Ultrapure Water: Resistivity ≥18.2 MΩ·cm.
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase polymer-based cartridges (e.g., polystyrene-divinylbenzene).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system: Quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
SPE Manifold: For processing multiple samples.
-
pH meter, analytical balance, vortex mixer, and standard laboratory glassware.
Detailed Protocols
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.5): Dissolve appropriate amounts of Na₂HPO₄ and KH₂PO₄ in ultrapure water to achieve a final concentration of 50 mM. Adjust pH to 6.5 using dilute HCl or NaOH if necessary.
-
Mobile Phase: Prepare a solution of 30:70 (v/v) Methanol:Phosphate Buffer (50 mM, pH 6.5) containing 5 mM Tetrabutylammonium bromide (TBAB). Filter through a 0.45 µm membrane filter and degas thoroughly before use.
-
2,7-NDS Stock Standard (1000 mg/L): Accurately weigh 100 mg of 2,7-NDS disodium salt, dissolve in and dilute to 100 mL with ultrapure water in a volumetric flask. Store at 4°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with ultrapure water to cover the desired calibration range (e.g., 0.5 µg/L to 500 µg/L).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is critical for removing matrix salts and concentrating the analyte.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Take a known volume of the saline brine sample (e.g., 50 mL). Adjust the pH to ~6.5 if necessary. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (~2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove residual salts.
-
Elution: Elute the retained naphthalene sulphonates from the cartridge with a small volume of methanol (e.g., 2 x 1 mL).
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the mobile phase. The sample is now ready for HPLC analysis.
HPLC Analysis Workflow
Figure 2: Step-by-step workflow for the HPLC analysis of 2,7-NDS.
Chromatographic Conditions
All quantitative data and chromatographic parameters should be summarized in clear, structured tables for easy comparison and replication.
| Parameter | Condition |
| Instrument | HPLC with Fluorescence Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 30% Methanol, 70% 50mM Phosphate Buffer (pH 6.5) with 5mM TBAB |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| FLD Settings | Excitation: 230 nm, Emission: 340 nm |
| Run Time | Approx. 35 minutes (to allow elution of all isomers)[1][2] |
Results & Method Performance
Following the described method, baseline separation of 2,7-NDS from other naphthalene disulphonate isomers can be achieved.[1] A typical chromatogram will show a sharp, well-defined peak for 2,7-NDS. The resolution factor (Rs) between 2,7-NDS and its closest eluting isomer, 1,6-NDS, is typically around 1.32.[1]
Performance Characteristics
The performance of this method, adapted from published literature, demonstrates its suitability for trace analysis in challenging matrices.[1][2]
| Performance Metric | Typical Value |
| Linearity (R²) | > 0.999 |
| Method Quantification Limit (MQL) | 0.05 - 0.4 mg/L |
| Analyte Recovery (SPE) | 100% ± 10% in brines up to 175 g/L NaCl |
| Retention Time Reproducibility | RSD < 1% |
Discussion & Troubleshooting
-
Causality of Method Choices: The choice of a phosphate buffer is to maintain a stable pH, which is critical for consistent ionization of the analyte and interaction with the ion-pairing reagent. The methanol concentration is optimized to achieve a balance between retention and reasonable run times. Fluorescence detection is paramount for achieving the required sensitivity and selectivity, as UV detection would be prone to more interference.[1]
-
Matrix Effects: The primary challenge in brine analysis is the extremely high concentration of chloride and sulphate ions.[5] Without the SPE step, these ions would co-elute early in the chromatogram, potentially interfering with early-eluting analytes and causing detector saturation. The SPE protocol described is highly effective at removing these interfering salts.[1][2]
-
Troubleshooting:
-
Poor Peak Shape/Tailing: May indicate insufficient column equilibration with the ion-pairing reagent. Ensure the mobile phase is pumped through the column for at least 30-60 minutes before the first injection.
-
Shifting Retention Times: Can be caused by fluctuations in mobile phase composition, pH, or column temperature. Ensure precise mobile phase preparation and stable column thermostatting.
-
Low Recovery: Inefficient SPE can lead to low recovery. Ensure proper conditioning and slow sample loading. Check that the chosen SPE sorbent is appropriate for retaining naphthalene sulfonates.
-
Conclusion
This application note details a validated and highly effective method for the quantification of Naphthalene-2,7-disulphonic acid in high-salinity brines. By combining a targeted solid-phase extraction protocol with a robust ion-pair HPLC-FLD method, analysts can achieve the low detection limits and high precision required for environmental and geothermal tracer studies. The principles and protocols described herein provide a comprehensive guide for researchers and scientists facing the challenge of analyzing polar ionic compounds in complex, high-salt matrices.
References
-
Determination of UV active inorganic anions in potable and high salinity water by ion pair reversed phase liquid chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
China 2,7-Naphthalenedisulfonic acid disodium salt Manufacturer and Supplier. Pengnuo. [Link]
-
Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fl. Oxford Academic, Journal of Chromatographic Science. [Link]
-
Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction. PubMed, National Center for Biotechnology Information. [Link]
-
Naphthalene sulphonic acids--new test compounds for characterization of the columns for reversed-phase chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
Analysis of Inorganic Nitrogen and Related Anions in High Salinity Water Using Ion Chromatography with Tandem UV and Conductivity Detectors. Oxford Academic, Journal of Chromatographic Science. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Detection of naphthalene sulfonates from highly saline brines with high-performance liquid chromatography in conjunction with fluorescence detection and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene sulphonic acids--new test compounds for characterization of the columns for reversed-phase chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Determination of UV active inorganic anions in potable and high salinity water by ion pair reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Naphthalene-2,7-Disulphonic Acid Sodium Salt in High-Performance Azo Dye Synthesis
Introduction & Mechanistic Overview
Naphthalene-2,7-disulphonic acid, sodium salt (CAS 92-41-1) is a highly versatile organic intermediate fundamentally utilized in the synthesis of high-performance acid dyes, reactive dyes, and industrial pigments[1]. The strategic positioning of two sulfonic acid ( −SO3H ) groups on the naphthalene core serves a critical dual purpose in dye chemistry.
First, it imparts an intense anionic character and exceptional aqueous solubility to the final dye molecule. This high polarity is essential for uniform penetration, dispersion, and electrostatic binding to proteinaceous fibers (e.g., wool, silk) and polyamides in textile applications[2]. Second, the electron-withdrawing nature of the sulfonate groups modulates the electron density of the aromatic ring. When functionalized with electron-donating groups (such as hydroxyl or amino groups), the scaffold dictates the regioselectivity of electrophilic aromatic substitution during azo coupling, ensuring high yields of the desired isomer[3].
The core synthetic utility of naphthalene-2,7-disulphonic acid and its functionalized derivatives (e.g., 4-amino-5-hydroxy-naphthalene-2,7-disulphonic acid) lies in their ability to act as robust coupling components in diazo chemistry[4]. The reaction relies on the generation of a highly reactive diazonium electrophile, followed by a pH-directed nucleophilic attack by the naphthalene derivative[5].
Synthesis Workflow
The following diagram illustrates the logical progression and causal relationships in the synthesis of azo dyes using naphthalene-2,7-disulphonic acid derivatives.
Azo dye synthesis workflow using naphthalene-2,7-disulphonic acid sodium salt.
Experimental Protocol: High-Yield Synthesis of Acid Black Dyes
This protocol outlines the synthesis of azo dyes using a naphthalene-2,7-disulphonic acid derivative. As a self-validating system, it incorporates critical checkpoints to ensure intermediate stability and product purity.
Materials Required
-
Coupling Component: 4-amino-5-hydroxy-naphthalene-2,7-disulphonic acid (0.05 mol)[4]
-
Diazo Component: Primary aromatic amine (e.g., 4-nitroaniline) (0.05 mol)
-
Reagents: Sodium nitrite ( NaNO2 ), Hydrochloric acid (37% HCl), Sodium hydroxide (10% NaOH), Sodium carbonate ( Na2CO3 ), Sodium chloride (NaCl).
-
Validation Tools: Starch-iodide paper, TLC plates (Silica gel), pH meter.
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt (Diazotization)
-
Dissolve 0.05 mol of the primary aromatic amine in 50 mL of distilled water containing 15 mL of concentrated HCl.
-
Cool the solution strictly to 0–5 °C using an ice-salt bath.
-
Causality: Aliphatic and aromatic diazonium salts are thermodynamically unstable. Maintaining a low temperature prevents the degradation of the diazonium intermediate into phenol and nitrogen gas.
-
-
Slowly add a pre-cooled aqueous solution of NaNO2 (0.055 mol in 20 mL water) dropwise over 30 minutes under continuous, vigorous stirring.
-
Self-Validation Checkpoint: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. Destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid[3].
Step 2: Regioselective Azo Coupling
-
Dissolve 0.05 mol of the naphthalene-2,7-disulphonic acid derivative in 100 mL of water. Adjust the pH to 8.0–9.0 using a 10% NaOH solution[4].
-
Cool the coupling solution to 0–5 °C.
-
Add the cold diazonium salt solution dropwise to the naphthalene-2,7-disulphonic acid solution over 45 minutes. Maintain the pH strictly between 8.0 and 9.0 by adding Na2CO3 as needed.
-
Causality: An alkaline pH deprotonates the hydroxyl groups on the naphthalene ring, maximizing the electron density of the aromatic system. This directs the electrophilic diazonium ion to attack the ortho or para position efficiently, ensuring a high-yield coupling[5].
-
-
Stir the reaction mixture for an additional 2–3 hours at 0–5 °C.
-
Self-Validation Checkpoint: Monitor the reaction progress via TLC (Mobile phase: butanol:ethanol:water:25% ammonia = 3:3:1:1). The complete disappearance of the diazonium spot indicates the reaction has reached completion[6].
Step 3: Salting Out and Product Isolation
-
Acidify the reaction mixture to pH 6.0 using dilute HCl.
-
Heat the solution to 60 °C and slowly add solid NaCl (approx. 15-20% w/v) until the dye begins to precipitate.
-
Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This "salting out" effect decreases the hydration and solubility of the highly polar sodium sulfonate groups, forcing the dye out of the solution[6].
-
-
Allow the mixture to cool to room temperature and stand overnight at 4 °C to maximize crystallization.
-
Filter the precipitated crude dye under vacuum and wash with a cold 10% NaCl solution. Dry the solid product in a vacuum oven at 70 °C.
Quantitative Data Summary
The table below summarizes the physicochemical properties and applications of common dyes synthesized using the naphthalene-2,7-disulphonic acid scaffold.
| Dye Derivative | Coupling Component | Yield (%) | Max Absorption ( λmax , nm) | Primary Industrial Application |
| Acid Black 242 | 4-amino-5-hydroxy-naphthalene-2,7-disulphonic acid | 72 | 580 - 620 | Dyeing of Wool, Silk, and Nylon[7] |
| Reactive Red 2 | 4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid | 68 | 510 - 540 | Cotton, Synthetic Fibers, Leather[8] |
| Acid Black 41 | Naphthalene-2,7-disulphonic acid derivative | 75 | 600 - 630 | Leather tanning, Paper coloring[2] |
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. acid black suppliers USA [americanchemicalsuppliers.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2013162964A1 - Laundry detergent composition comprising particles of phthalocyanine compound - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chembk.com [chembk.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Naphthalene-2,7-disulphonic Acid, Sodium Salt (NDSA) Derivatives for Heavy Metal Remediation in Wastewater Treatment
Target Audience: Researchers, Analytical Scientists, and Environmental Remediation Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Mechanistic Overview
The removal and quantification of ultratrace heavy metals from industrial wastewater is a critical challenge in environmental science. While the base backbone of Naphthalene-2,7-disulphonic acid, sodium salt (NDSA) provides excellent structural stability and aqueous solubility, its functionalized derivatives—specifically 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt (AHNDA) —have emerged as highly potent chelating ligands for heavy metal extraction [1].
As a Senior Application Scientist, it is crucial to understand the causality behind this molecular design:
-
Electrostatic & Structural Anchoring: The two sulfonic acid ( −SO3− ) groups on the NDSA backbone are strongly electron-withdrawing and carry a permanent negative charge. This allows the molecule to be easily intercalated into the positively charged brucite-like layers of Mg-Al Layered Double Hydroxides (LDHs) via anion exchange[2].
-
Multidentate Chelation: The addition of electron-rich hydroxyl ( −OH ) and amino ( −NH2 ) substituents provides lone-pair electrons that act as strong Lewis bases. These groups form highly stable, multidentate coordination complexes with transition metals such as Cd(II) , Cr(VI) , Pb(II) , Co(II) , and Ni(II) [3].
By intercalating AHNDA into an LDH framework, we create a Mg-Al-AHNDA-LDH nanosorbent . This material revolutionizes Dispersive Solid-Phase Extraction (DSPE) because it is completely dissolvable at pH<4 . This unique property eliminates the traditional, error-prone chemical elution step, allowing the captured metal complexes to be released directly into an acidic aqueous phase for immediate quantification via Micro-Sampling Flame Atomic Absorption Spectrometry (MS-FAAS)[4].
Experimental Workflow
The following diagram illustrates the logical progression of the Centrifugeless Ultrasound-Enhanced Air-Agitated Dispersive Solid-Phase Extraction (USE-AA-D-SPE) method.
Caption: Workflow of Centrifugeless USE-AA-D-SPE using Mg-Al-AHNDA-LDH for heavy metal extraction.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to unknown wastewater analysis without passing the System Suitability Test (Step 3.3).
Synthesis of Mg-Al-AHNDA-LDH Nanosorbent
-
Precursor Preparation: Dissolve Mg(NO3)2⋅6H2O and Al(NO3)3⋅9H2O in deionized water at a molar ratio of 3:1.
-
Co-precipitation: Dropwise add a 2.0 M NaOH solution under vigorous magnetic stirring until the pH stabilizes at 10.0. Age the white precipitate ( Mg−Al−NO3 LDH) for 24 hours at 65∘C .
-
AHNDA Intercalation: Disperse 1.0 g of the synthesized LDH in 100 mL of a 0.05 M AHNDA (Naphthalene-2,7-disulphonic acid derivative) solution. Stir at 50∘C for 48 hours under a nitrogen atmosphere to prevent carbonate intercalation.
-
Washing & Drying: Filter the resulting yellow-tinted nanosorbent, wash thoroughly with deionized water and absolute ethanol to remove unbound AHNDA, and dry under vacuum at 60∘C .
Centrifugeless USE-AA-D-SPE Procedure
-
Sample Conditioning: Filter 10 mL of the wastewater sample through a membrane. Adjust the pH to 6.5 using dilute NaOH or HNO3 .
-
Sorbent Dispersion: Add 5.0 mg of the Mg-Al-AHNDA-LDH nanosorbent to the sample.
-
USE-AA Agitation: Place the mixture in an ultrasonic bath for 3 minutes. Simultaneously, use a 20 mL glass syringe to repeatedly draw and expel the mixture (air-agitation) 10 times.
-
Centrifugeless Isolation: Attach a nylon syringe filter to the syringe. Push the mixture through the filter. The heavy-metal-loaded nanosorbent will be trapped on the filter membrane.
-
Acidic Dissolution: Draw of 1.0 M HNO3 ( pH<2 ) into the syringe and pass it back and forth through the filter. The LDH framework will immediately dissolve, yielding a clear, concentrated analyte solution.
-
Quantification: Inject the dissolved solution directly into the MS-FAAS for metal quantification.
System Suitability & Self-Validation (Crucial Step)
Before analyzing unknown samples, validate the system:
-
Matrix-Matched Blank: Run a synthetic wastewater blank (containing common salts but no heavy metals) through Protocol 3.2. Acceptance Criteria: MS-FAAS signal must be below the Limit of Detection (LOD).
-
Spike Recovery: Spike the blank with a multi-element standard ( Cd,Cr,Pb,Co,Ni ). Acceptance Criteria: Calculated recovery must fall within 95%–105% . Failure indicates incomplete LDH intercalation, suboptimal extraction pH, or insufficient acidic dissolution.
Quantitative Data & Analytical Performance
The integration of AHNDA into the LDH framework significantly enhances the preconcentration factor, allowing for ultratrace detection limits. Below is a summary of the analytical performance of the Mg-Al-AHNDA-LDH nanosorbent[4][5].
| Target Metal Ion | Optimal Extraction pH | Adsorption Capacity (mg/g) | Enrichment Factor (EF) | Limit of Detection (LOD, µg/L) | Relative Standard Deviation (RSD, %) |
| Cr(VI) | 6.0 | 51.0 | 50 | 1.4 | 4.3 |
| Pb(II) | 6.5 | 48.5 | 50 | 2.4 | 4.1 |
| Co(II) | 6.5 | 51.0 | 50 | 1.9 | 3.2 |
| Ni(II) | 7.0 | 40.0 | 50 | 3.0 | 4.9 |
| Cd(II) | 6.5 | 45.0 | 50 | 1.8 | 3.8 |
Data synthesized from established DSPE methodologies utilizing functionalized NDSA/LDH sorbents.
Causality & Troubleshooting Insights
To master this protocol, one must understand the physical chemistry driving the extraction:
The Physics of Ultrasound & Air-Agitation (USE-AA)
Why combine ultrasound with air-agitation instead of standard vortexing?
-
Causality: Ultrasound generates acoustic cavitation—the continuous formation and implosion of micro-bubbles. This creates localized high temperatures and pressures that drastically reduce the boundary layer thickness around the nanosorbent, accelerating mass transfer kinetics. Simultaneously, air-agitation (via the syringe) physically disperses the nanosorbent throughout the macro-volume of the sample, maximizing the collision frequency between the heavy metal ions and the AHNDA ligands[6].
The Chemistry of pH-Dependent Dissolution
Why must the extraction occur at pH 6.0–7.0, but dissolution at pH < 4?
-
Causality: At pH>7.0 , transition metals begin to precipitate as insoluble metal hydroxides (e.g., Ni(OH)2 ), preventing chelation with AHNDA. Conversely, the Mg-Al LDH structure is held together by electrostatic interactions between the positively charged brucite layers and the intercalated AHNDA anions. At pH<4 , the high concentration of protons ( H+ ) attacks the hydroxyl groups of the brucite layers. This causes the immediate collapse and dissolution of the LDH framework, releasing the AHNDA-metal complexes quantitatively into the aqueous phase. This completely bypasses the need for harsh organic eluents, which often suffer from incomplete desorption[4].
Managing Anionic Interferences
-
Troubleshooting: If spike recoveries drop below 80% in real wastewater, suspect high concentrations of competing anions (e.g., SO42− , CO32− ). These anions can compete for the LDH interlayer space or displace the AHNDA ligand[3]. Solution: Pre-treat the sample with dilute Ba(NO3)2 to precipitate excess sulfates before performing the DSPE procedure.
References
-
Rajabi, M., Arghavani-Beydokhti, S., Barfi, B., & Asghari, A. (2017). Dissolvable layered double hydroxide as an efficient nanosorbent for centrifugeless air-agitated dispersive solid-phase extraction of potentially toxic metal ions from bio-fluid samples. Analytica Chimica Acta, 957, 1-9. URL: [Link][1]
-
Dong, Y.C., Kong, X.R., Luo, X.S., & Wang, H.T. (2024). Enhancing Analytical Potential for Ultratrace Analysis of Inorganic Oxyanions Using Extraction Procedures with Layered Double Hydroxides. National Center for Biotechnology Information (PMC). URL:[Link][2]
-
Alothman, Z.A., et al. (2021). Biomass-Derived Adsorbent for Dispersive Solid-Phase Extraction of Cr(III), Fe(III), Co(II) and Ni(II) from Food Samples Prior to ICP-MS Detection. MDPI Water, 13(17), 2324. URL:[Link][5]
Sources
- 1. Dissolvable layered double hydroxide as an efficient nanosorbent for centrifugeless air-agitated dispersive solid-phase extraction of potentially toxic metal ions from bio-fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Analytical Potential for Ultratrace Analysis of Inorganic Oxyanions Using Extraction Procedures with Layered Double Hydroxides [mdpi.com]
- 4. Dissolvable layered double hydroxide as an efficient nanosorbent for centrifugeless air-agitated dispersive solid-phase extraction of potentially toxic metal ions from bio-fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomass-Derived Adsorbent for Dispersive Solid-Phase Extraction of Cr(III), Fe(III), Co(II) and Ni(II) from Food Samples Prior to ICP-MS Detection [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Naphthalene-2,7-disulphonic acid, sodium salt as a Stabilizer in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Excipient for Enhancing Drug Stability
Naphthalene-2,7-disulphonic acid, sodium salt (CAS No: 1655-35-2) is a highly water-soluble organic compound with a multifaceted role in various industries.[1][2] In the realm of pharmaceutical sciences, it is gaining recognition as a potential stabilizer and solubilizer for active pharmaceutical ingredients (APIs).[1][2] Its unique molecular structure, featuring a hydrophobic naphthalene core and two hydrophilic sulfonate groups, imparts amphiphilic properties that can be harnessed to address formulation challenges, particularly with poorly soluble or unstable drug candidates.
This comprehensive guide provides detailed application notes and protocols for researchers and drug development professionals interested in leveraging the stabilizing properties of Naphthalene-2,7-disulphonic acid, sodium salt. We will delve into its presumptive mechanisms of action, offer protocols for its evaluation and application, and provide insights into its analytical quantification and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Naphthalene-2,7-disulphonic acid, sodium salt is fundamental to its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | Naphthalene-2,7-disulphonic acid, sodium salt | [3] |
| Synonyms | Disodium 2,7-naphthalenedisulfonate | [3][4] |
| CAS Number | 1655-35-2 | [3][4] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [3][4] |
| Molecular Weight | 332.25 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Highly soluble in water | [1] |
| Melting Point | >300 °C | [1] |
Mechanism of Action as a Stabilizer: Postulated Pathways
While specific research on the stabilizing mechanisms of Naphthalene-2,7-disulphonic acid, sodium salt for a wide range of APIs is an evolving area, its action can be extrapolated from its known properties as a dispersing agent and hydrotrope. The primary mechanisms are believed to involve non-covalent interactions that prevent API degradation and improve solubility.
Hydrotropic Solubilization and Prevention of Crystallization
Many APIs suffer from poor aqueous solubility, which can lead to precipitation and instability in liquid formulations, as well as low bioavailability in solid dosage forms. Naphthalene-2,7-disulphonic acid, sodium salt, with its amphiphilic nature, can act as a hydrotrope.
-
Mechanism: The hydrophobic naphthalene ring can interact with the nonpolar regions of a poorly soluble drug molecule, while the hydrophilic sulfonate groups orient towards the aqueous environment. This association increases the overall solubility of the drug by preventing its self-aggregation and subsequent crystallization.
Inhibition of Chemical Degradation
Naphthalene-2,7-disulphonic acid, sodium salt may also contribute to the chemical stability of APIs by sterically hindering the approach of degradants or by altering the microenvironment of the drug molecule.
-
Mechanism: By forming non-covalent complexes with the API, the stabilizer can shield labile functional groups from hydrolytic or oxidative attack. The sulfonate groups can also influence the local pH and polarity, potentially shifting the equilibrium away from degradation pathways.
Protocols for Evaluation and Formulation
The following protocols provide a systematic approach to evaluating the potential of Naphthalene-2,7-disulphonic acid, sodium salt as a stabilizer for a given API. These protocols are intended as a starting point and should be adapted based on the specific properties of the API and the intended dosage form.
Protocol 1: Excipient Compatibility Screening
Objective: To assess the compatibility of the API with Naphthalene-2,7-disulphonic acid, sodium salt under stressed conditions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Naphthalene-2,7-disulphonic acid, sodium salt (high purity, ≥98%)
-
Other selected excipients (e.g., fillers, binders, disintegrants)
-
Deionized water
-
Glass vials with inert caps
-
Stability chambers (e.g., 40°C/75% RH, 50°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable stability-indicating method for the API
Procedure:
-
Preparation of Binary Mixtures:
-
Accurately weigh the API and Naphthalene-2,7-disulphonic acid, sodium salt in a 1:1 ratio.
-
Prepare a physical mixture by gentle blending.
-
For liquid-state interaction, prepare a saturated solution of the API and stabilizer in a suitable solvent system (e.g., water, co-solvent blend).
-
-
Stress Conditions:
-
Store the binary mixtures in both open and closed vials at elevated temperatures and humidity (e.g., 40°C/75% RH and 50°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Include a control sample of the API alone under the same conditions.
-
-
Analysis:
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).
-
Quantify the remaining API and any degradation products using a validated stability-indicating HPLC method.
-
-
Interpretation of Results:
-
A significant increase in degradation products or a decrease in API content in the presence of the stabilizer compared to the control indicates an incompatibility.
-
No significant change or a decrease in degradation suggests compatibility and potential stabilizing effects.
-
Protocol 2: Evaluation of Solubilizing and Stabilizing Efficacy in a Liquid Formulation
Objective: To determine the effectiveness of Naphthalene-2,7-disulphonic acid, sodium salt in enhancing the solubility and stability of a poorly soluble API in an aqueous solution.
Materials:
-
Poorly soluble API
-
Naphthalene-2,7-disulphonic acid, sodium salt
-
Purified water or a relevant buffer system
-
Magnetic stirrer and hot plate
-
UV-Vis spectrophotometer or HPLC system
-
Stability chamber
Procedure:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of Naphthalene-2,7-disulphonic acid, sodium salt (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the API to each solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved API.
-
Determine the concentration of the dissolved API in the filtrate using a suitable analytical method (UV-Vis or HPLC).
-
Plot the solubility of the API as a function of the stabilizer concentration.
-
-
Stability Study:
-
Prepare solutions of the API at a fixed concentration in the presence of different concentrations of the stabilizer, based on the results of the phase solubility study.
-
Include a control solution without the stabilizer (if solubility permits) or with a minimal amount of co-solvent.
-
Store the solutions under accelerated stability conditions (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the solutions for API content and the formation of degradation products by HPLC.
-
-
Data Analysis:
-
From the phase solubility study, a linear increase in API solubility with stabilizer concentration is indicative of a hydrotropic effect.
-
In the stability study, compare the degradation rate of the API in the presence and absence of the stabilizer to quantify its stabilizing effect.
-
Analytical Considerations
Accurate quantification of Naphthalene-2,7-disulphonic acid, sodium salt in pharmaceutical formulations is essential for quality control and to ensure consistency. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometry at a wavelength where the compound exhibits significant absorbance (e.g., around 230 nm or 280 nm). |
| Flow Rate | Typically 0.8 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
Method development and validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and specificity.
Safety and Regulatory Considerations
The safety of any excipient is paramount in pharmaceutical development. While comprehensive toxicological data specifically for the pharmaceutical use of Naphthalene-2,7-disulphonic acid, sodium salt is not extensively published in the public domain, data on related naphthalenesulfonate compounds can provide initial guidance. For instance, a 28-day repeat dose oral toxicity study in rats for a structurally similar compound, sodium 2-naphthol-3,6-disulfonate, indicated a No-Observed-Effect Level (NOEL) of 300 mg/kg/day.[1] It is crucial to conduct a thorough toxicological risk assessment for the intended route of administration and dosage level in any new drug formulation.
Regarding the regulatory status, as of the time of this writing, Naphthalene-2,7-disulphonic acid, sodium salt is not listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database for approved drug products. Its use in a new pharmaceutical formulation would likely require the submission of a comprehensive data package to regulatory authorities to establish its safety and quality.
Conclusion and Future Perspectives
Naphthalene-2,7-disulphonic acid, sodium salt presents an intriguing option for formulators seeking to enhance the stability and solubility of challenging APIs. Its amphiphilic nature and potential for hydrotropic and other stabilizing interactions warrant further investigation. The protocols outlined in this guide provide a framework for the systematic evaluation of this excipient.
Future research should focus on elucidating the specific molecular interactions between Naphthalene-2,7-disulphonic acid, sodium salt and various classes of APIs. Furthermore, comprehensive safety and toxicological studies are necessary to support its broader application in pharmaceutical formulations. As the industry continues to grapple with poorly soluble and unstable drug candidates, the exploration of novel excipients like Naphthalene-2,7-disulphonic acid, sodium salt will be crucial for the successful development of new and improved medicines.
References
- CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google P
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (URL: [Link])
-
United States Patent (19) - Googleapis.com. (URL: [Link])
-
Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid - ResearchGate. (URL: [Link])
-
CAS No : 1655-35-2 | Product Name : 2,7-Naphthalenedisulfonic acid disodium salt | Pharmaffiliates. (URL: [Link])
-
Other Naphthalene Derivatives - Ohgamiyama. (URL: [Link])
- CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google P
-
Naphthalene-2-sulfonic acid – Knowledge and References - Taylor & Francis. (URL: [Link])
- CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google P
-
Developments in Methods of Analysis for Naphthalene Sulfonates - Academia.edu. (URL: [Link])
-
Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed. (URL: [Link])
-
Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone in Bulk and Pharmaceutical Formulations by Spectrophotometric Method. (URL: [Link])
-
Small molecules as potent biphasic modulators of protein liquid-liquid phase separation - PMC. (URL: [Link])
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (URL: [Link])
-
Solubilities of 2-naphthalenesulfonic acid monohydrate and sodium 2-naphthalenesulfonate in sulfuric acid solution and their application for preparing sodium 2-naphthalenesulfonate - ResearchGate. (URL: [Link])
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (URL: [Link])
-
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - ResearchGate. (URL: [Link])
-
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino) - PubChem. (URL: [Link])
-
A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION - ResearchGate. (URL: [Link])
-
2-NAPHTHALENESULFONIC ACID - Inxight Drugs. (URL: [Link])
-
Salt modulates the stability and lipid binding affinity of the adipocyte lipid-binding proteins - PubMed. (URL: [Link])
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The Strategic Utility of Naphthalene-2,7-disulphonic Acid, Sodium Salt in Modern Organic Synthesis
Foreword: Unveiling the Versatility of a Classic Building Block
Naphthalene-2,7-disulphonic acid and its sodium salt have long been mainstays in the world of industrial chemistry, particularly in the synthesis of dyestuffs. However, to view this molecule solely through the lens of historical dye manufacturing is to overlook its nuanced and potent applications in modern organic synthesis. The strategic placement of the two sulfonic acid groups on the naphthalene core imparts a unique combination of high water solubility, thermal stability, and specific reactivity, making it a valuable precursor for a range of complex organic molecules, from sophisticated azo dyes to critical analytical reagents. This guide provides an in-depth exploration of the practical applications of Naphthalene-2,7-disulphonic acid, sodium salt, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its pivotal role as a precursor to vital dye intermediates and as a versatile coupling component in the synthesis of azo dyes, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern its synthetic utility.
I. Foundational Applications: A Precursor to High-Value Intermediates
One of the most significant applications of Naphthalene-2,7-disulphonic acid lies in its role as a starting material for the synthesis of other highly functionalized naphthalene derivatives. These derivatives, in turn, serve as key building blocks for a wide array of commercially important organic compounds. Two of the most prominent examples are 8-Amino-1-naphthol-3,6-disulfonic acid (H-acid) and 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid (Chromotropic acid).
A. The Synthesis of H-Acid: A Cornerstone of the Dye Industry
H-acid is a crucial intermediate in the production of a vast number of azo dyes.[1] Its synthesis from Naphthalene-2,7-disulphonic acid is a multi-step process involving nitration, reduction, and alkaline hydrolysis. The sulfonic acid groups on the starting material not only enhance water solubility but also direct the regioselectivity of the subsequent nitration steps.
Experimental Protocol: Synthesis of H-Acid from Naphthalene-2,7-disulphonic Acid
This protocol is a representative synthesis based on established industrial processes.
Step 1: Dinitration of Naphthalene-2,7-disulphonic Acid
-
In a well-ventilated fume hood, to a stirred solution of concentrated sulfuric acid (98%), add Naphthalene-2,7-disulphonic acid in a molar ratio of approximately 1:2 (Naphthalene-2,7-disulphonic acid : sulfuric acid).
-
Cool the mixture to 0-10°C in an ice-salt bath.
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at this temperature for several hours to ensure complete dinitration. The primary product formed is 1,8-dinitronaphthalene-3,6-disulfonic acid.
Step 2: Reduction of the Dinitro-intermediate
-
The dinitronaphthalene-3,6-disulfonic acid is then reduced to the corresponding diamino compound. This can be achieved through various methods, including catalytic hydrogenation or, more traditionally, by using a reducing agent like iron in an acidic medium.
-
For an iron-based reduction, the dinitro compound is suspended in water, and iron powder is added portion-wise, followed by the slow addition of an acid (e.g., hydrochloric acid) to initiate the reduction.
-
The reaction is typically exothermic and requires careful temperature control. The reaction is monitored until the disappearance of the starting material.
Step 3: Alkaline Fusion to Yield H-Acid
-
The resulting 1,8-diaminonaphthalene-3,6-disulfonic acid is subjected to alkaline fusion. This involves heating the compound with a concentrated solution of sodium hydroxide or potassium hydroxide at elevated temperatures (e.g., 180-200°C) under pressure.[2][3]
-
This step selectively hydrolyzes one of the amino groups to a hydroxyl group, yielding the monosodium or monopotassium salt of H-acid.
-
The reaction mixture is then carefully acidified to precipitate the H-acid, which can be collected by filtration.
| Parameter | Value | Reference |
| Starting Material | Naphthalene-2,7-disulphonic acid | [1] |
| Key Intermediates | 1,8-dinitronaphthalene-3,6-disulfonic acid, 1,8-diaminonaphthalene-3,6-disulfonic acid | |
| Final Product | 8-Amino-1-naphthol-3,6-disulfonic acid (H-acid) | [4] |
| Typical Yield | Variable depending on the specific process and scale |
Causality of Experimental Choices:
-
Low Temperature Nitration: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of unwanted byproducts.
-
Regioselectivity of Nitration: The existing sulfonic acid groups are deactivating and meta-directing. However, in the naphthalene system, the electronic effects are more complex. The sulfonation of 2-substituted naphthalenes tends to yield the 5- and 8-sulfonic acids.[5][6] This inherent reactivity pattern of the naphthalene core influences the position of the incoming nitro groups.
-
Alkaline Fusion: This is a classic nucleophilic aromatic substitution reaction where the hydroxide ion displaces an amino group. The high temperature and pressure are necessary to overcome the activation energy for this transformation.
Workflow for H-Acid Synthesis
Caption: Synthetic pathway from Naphthalene-2,7-disulphonic acid to H-Acid.
B. The Synthesis of Chromotropic Acid: A Key Analytical Reagent
Chromotropic acid, or 4,5-dihydroxy-2,7-naphthalenedisulfonic acid, is a valuable reagent in analytical chemistry, particularly for the colorimetric determination of formaldehyde and other substances.[7][8] It is also used as an intermediate for certain azo dyes.[9] Its synthesis from Naphthalene-2,7-disulphonic acid involves hydroxylation reactions.
Experimental Protocol: Synthesis of Chromotropic Acid
The industrial synthesis of chromotropic acid often involves the caustic fusion of 1-naphthol-3,6,8-trisulfonic acid. However, a conceptual pathway from Naphthalene-2,7-disulphonic acid would involve the introduction of two hydroxyl groups at the 4 and 5 positions. This is typically achieved through a multi-step sequence that may involve the introduction of other functional groups that can be subsequently converted to hydroxyl groups. A more direct, albeit potentially lower-yielding, laboratory-scale approach could involve oxidative hydroxylation, though this is less common. A more established route involves the use of precursors that can be derived from Naphthalene-2,7-disulphonic acid. For instance, the preparation from 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid is documented.[3]
| Parameter | Value | Reference |
| Starting Material | Naphthalene-2,7-disulphonic acid (or its derivatives) | |
| Final Product | 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid (Chromotropic acid) | [7] |
| Key Transformation | Introduction of hydroxyl groups at the 4 and 5 positions | |
| Purity (as disodium salt dihydrate, ACS grade) | Often available at high purity for analytical applications | [10] |
II. Naphthalene-2,7-disulphonic Acid as a Coupling Component in Azo Dye Synthesis
The synthesis of azo dyes via the coupling of a diazonium salt with an electron-rich aromatic compound is a cornerstone of color chemistry.[11] Naphthalene-2,7-disulphonic acid, sodium salt, can serve as a versatile coupling component, although it is often the hydroxylated or aminated derivatives (like H-acid and Chromotropic acid) that are more commonly employed due to their enhanced reactivity. The sulfonic acid groups are strongly deactivating and meta-directing, which influences the position of the azo coupling. However, in the context of a naphthalene ring system, the regioselectivity is also governed by the inherent preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7).[12] When a hydroxyl or amino group is also present on the ring, it becomes the dominant activating and directing group.
General Principle of Azo Coupling
The reaction involves the electrophilic attack of a diazonium ion (Ar-N₂⁺) on the electron-rich naphthalene ring. The reaction is typically carried out in a neutral to slightly alkaline medium.
Experimental Protocol: Synthesis of a Monoazo Dye using a Hydroxylated Naphthalene-2,7-disulphonic Acid Derivative
This protocol provides a general framework for the synthesis of an azo dye using a hydroxylated derivative of Naphthalene-2,7-disulphonic acid as the coupling component.
Part A: Diazotization of an Aromatic Amine (e.g., Aniline)
-
In a beaker, dissolve the aromatic amine (1.0 equivalent) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
Part B: Azo Coupling
-
In a separate beaker, dissolve the sodium salt of the hydroxylated Naphthalene-2,7-disulphonic acid derivative (e.g., Chromotropic acid) (1.0 equivalent) in water, adjusting the pH to be slightly alkaline (pH 8-10) with sodium carbonate or sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling component.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling.
-
The dye can be isolated by filtration, washed with a cold brine solution to aid in precipitation ("salting out"), and then with cold water.
-
The product can be dried in a desiccator or a low-temperature oven.
| Parameter | Value | Reference |
| Diazotizing Agent | Sodium nitrite in acidic solution | |
| Coupling Component | Hydroxylated Naphthalene-2,7-disulphonic acid derivative | |
| Reaction Temperature | 0-5°C for both diazotization and coupling | |
| pH for Coupling | Typically slightly alkaline (pH 8-10) for coupling with phenols | [13] |
| Product Isolation | Filtration, often with "salting out" |
Regioselectivity of Azo Coupling:
In derivatives of Naphthalene-2,7-disulphonic acid that contain an activating group like a hydroxyl or amino group, this activating group will direct the position of the incoming electrophile (the diazonium ion).
-
For Chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) , the hydroxyl groups strongly activate the ortho positions. Azo coupling will occur at the position ortho to one of the hydroxyl groups.
-
For H-acid (8-Amino-1-naphthol-3,6-disulfonic acid) , the situation is more complex as there are two activating groups. The position of coupling (either ortho to the amino group or ortho to the hydroxyl group) can be controlled by the pH of the reaction medium. In acidic conditions, the amino group is protonated and less activating, favoring coupling ortho to the hydroxyl group. In alkaline conditions, the hydroxyl group is deprotonated to a phenoxide, which is a very strong activator, and the amino group is free, leading to different regioselectivity.
Azo Coupling Workflow
Caption: General workflow for the synthesis of an azo dye.
III. Emerging Applications and Future Outlook
While the primary applications of Naphthalene-2,7-disulphonic acid and its derivatives remain in the realm of dyes and pigments, its inherent structural features suggest potential for its use in other areas of materials science. The rigid, planar naphthalene core, combined with the potential for functionalization, makes it an interesting building block for novel organic materials.
A. Potential Role in Fluorescent Brighteners
Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whiter appearance of materials. Many commercially important FWAs are based on stilbene derivatives, specifically 4,4'-diaminostilbene-2,2'-disulfonic acid.[4][14] While a direct, large-scale application of Naphthalene-2,7-disulphonic acid as the core of a fluorescent brightener is not widely documented, its derivatives, particularly those with extended conjugation, could possess fluorescent properties. The development of novel fluorescent probes and materials is an active area of research, and naphthalene-based structures are known to exhibit fluorescence.[15] It is conceivable that highly functionalized derivatives of Naphthalene-2,7-disulphonic acid could be designed to have desirable photophysical properties for such applications.
IV. Conclusion: A Molecule of Enduring Significance
Naphthalene-2,7-disulphonic acid, sodium salt, is far more than a simple commodity chemical. Its strategic disubstitution pattern provides a unique handle for chemists to build molecular complexity. From its foundational role in the synthesis of indispensable dye intermediates like H-acid and Chromotropic acid to its application as a coupling component in the vibrant world of azo dyes, this compound continues to be of significant industrial and academic importance. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors. As the demand for novel functional organic materials continues to grow, a deep understanding of the chemistry of such fundamental starting materials will undoubtedly pave the way for future innovations.
V. References
-
Ansink, H. R. W., de Graaf, E. J., Zelvelder, E., & Cerfontain, H. (1993). Reactions of SO2X mono-substituted arenes with SO3 in nitromethane: electronic and steric directing effects of the sulfonic acid group and some model substituents. Canadian Journal of Chemistry, 71(2), 210-218.
-
Cerfontain, H., & Ansink, H. R. W. (1993). Reactions of SO2X mono-substituted arenes with SO3 in nitromethane: electronic and steric directing effects of the sulfonic acid group and some model substituents. Canadian Science Publishing.
-
U.S. Patent 4,111,979A. (1978). Process for producing 8-amino-1-naphthol-3,6-disulfonic acid. Google Patents.
-
U.S. Patent 4,325,889A. (1982). Process for the preparation of 1-amino-8-naphthol-3,6-disulphonic acid (H-acid). Google Patents.
-
Vaia. (n.d.). Problem 8 Explain why reaction of naphthal....
-
Fox, D. L. (2000). Expeditious Procedure To Synthesize Ethers and Esters of Tri- and Tetrahydroxy[16]helicenebisquinones from the Dye-Intermediates Disodium 4-Hydroxy- and 4,5-Dihydroxynaphthalene-2,7-disulfonates. The Journal of Organic Chemistry, 65(24), 8275–8285.
-
German Patent DE147852C. (1904). Verfahren zur Darstellung von 1.8-Dioxy-naphthalin-3.6-disulfonsäure.
-
European Patent EP0138303A1. (1985). Naphthalene sulphonic acids. Google Patents.
-
Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41.
-
The Synthesis of Azo Dyes. (n.d.). University of Toronto.
-
Wikipedia. (2023). Azo coupling.
-
Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol.
-
Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
-
Organic Chemistry Portal. (n.d.). Azo Coupling.
-
El-Shehry, M. F., & El-Sawy, A. A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Chemical and Pharmaceutical Research, 12(5), 1-15.
-
PubChem. (n.d.). Chromotropic acid.
-
Study on the synthesis techniques of optical brighteners: A Review. (2023). Research Journal of Recent Sciences.
-
ChemBK. (2022). 4,5-Dihydroxynaphthalene-2,7-disulfonic acid1,8-Dihydroxynaph-thalene-3,6-disulfonic acid.
-
Thermo Fisher Scientific. (n.d.). 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate, ACS.
-
Dye intermediates. (2013). 4,5-Dihydroxynaphthalene-2,7-disulfonic acid.
-
The Merck Index. (n.d.). 1-Naphthol-8-amino-3,6-disulfonic Acid.
-
Suwara, J., et al. (2020). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. International Journal of Molecular Sciences, 21(4), 1435.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid - Google Patents [patents.google.com]
- 3. US4325889A - Process for the preparation of 1-amino-8-naphthol-3,6-disulphonic acid (H-acid) - Google Patents [patents.google.com]
- 4. 1-Naphthol-8-amino-3,6-disulfonic Acid [drugfuture.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Chromotropic acid | C10H8O8S2 | CID 67221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 4,5-Dihydroxynaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]
- 10. 022414.14 [thermofisher.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. vaia.com [vaia.com]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Naphthalene-2,7-Disulphonic Acid, Sodium Salt (2,7-NDSA) for Environmental Pollutant Monitoring
Executive Summary & Mechanistic Grounding
Naphthalene sulfonates, particularly Naphthalene-2,7-disulphonic acid, sodium salt (2,7-NDSA) , have emerged as premier fluorescent tracers for mapping hydrological flow paths, monitoring groundwater contamination, and validating wastewater infiltration models[1]. For researchers and drug development professionals assessing the environmental impact of pharmaceutical effluents, tracking water-soluble pollutants is critical.
The utility of 2,7-NDSA is governed by its distinct physicochemical profile. The dual sulfonate groups impart a strong anionic charge at typical environmental pH levels. This anionic nature causes electrostatic repulsion from negatively charged soil silicates and humic substances, rendering 2,7-NDSA highly mobile and effectively non-adsorptive in aquatic systems[1]. Consequently, it acts as an ideal conservative surrogate for highly mobile pollutants. Furthermore, 2,7-NDSA exhibits remarkable thermal stability, remaining intact in aqueous solutions at temperatures up to 340°C, making it indispensable for deep groundwater and geothermal reservoir monitoring[2].
Quantitative Data Summary
Table 1: Physicochemical and Analytical Profile of 2,7-NDSA
| Property | Value | Mechanistic Implication |
| Molecular Weight | 332.26 g/mol (Disodium salt) | High solubility in aqueous matrices, preventing precipitation[1]. |
| Excitation / Emission | Ex: ~230 nm / Em: ~330 nm | Allows highly sensitive, selective fluorescence detection[3]. |
| Limit of Detection (LOD) | < 0.1 - 0.2 µg/L | Enables long-range tracking even after massive dilution[3],[4]. |
| Thermal Stability | Up to 340°C | Ideal for deep groundwater and geothermal reservoir mapping[2]. |
| Soil Adsorption | Near zero | Behaves as a conservative tracer; does not bind to silicates[1]. |
Environmental Monitoring Workflow
Caption: Workflow of 2,7-NDSA tracer deployment, extraction, and HPLC-FD analysis for pollutant monitoring.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to differentiate between experimental error, matrix interference, and true environmental phenomena.
Protocol 4.1: Field Deployment & Co-Tracer Validation
-
Causality & Logic: To accurately model pollutant transport, the tracer must mimic the pollutant's dispersion without being lost to degradation. A co-injection strategy provides a self-validating system to differentiate between physical dilution and unexpected chemical retention[2].
-
Step-by-Step Methodology:
-
Baseline Sampling: Collect 500 mL of source water from all monitoring wells prior to injection to establish background fluorescence levels.
-
Tracer Preparation: Dissolve a calculated mass of 2,7-NDSA in the injection fluid.
-
Co-Tracer Addition: Add a known concentration of a conservative secondary tracer (e.g., Bromide or Iodine-125) to the injection fluid[2].
-
Injection & Sampling: Inject the tracer pulse. Collect time-series aqueous samples (e.g., daily or weekly) from downstream monitoring wells in amber glass bottles to prevent photodegradation.
-
Self-Validation Check: Calculate the ratio of 2,7-NDSA to the co-tracer over time. A constant ratio confirms conservative transport; a declining ratio indicates thermal degradation or unexpected matrix adsorption.
-
Protocol 4.2: Ion-Pair Solid-Phase Extraction (IP-SPE)
-
Causality & Logic: Environmental waters contain humic and fulvic acids that absorb UV light and cause an "inner-filter effect," severely quenching 2,7-NDSA fluorescence[3]. Standard reversed-phase sorbents cannot retain highly polar disulfonates. IP-SPE uses an ion-pairing agent to neutralize the analyte's charge, increasing its lipophilicity for retention while washing away non-polar interferences[1].
-
Step-by-Step Methodology:
-
Internal Standard Addition: Spike exactly 10.0 µg/L of 1,5-NDSA into the 100 mL environmental sample. (Self-Validation: Recovery of 1,5-NDSA will quantify extraction efficiency and correct for matrix effects).
-
Sample Modification: Add 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) to the sample to act as the ion-pairing agent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of HPLC-grade methanol followed by 5 mL of ultrapure water.
-
Loading: Pass the 100 mL modified sample through the cartridge at a flow rate of 2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to elute highly polar, non-pairing humic interferences[3].
-
Elution: Elute the 2,7-NDSA and internal standard with 5 mL of methanol. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase.
-
Protocol 4.3: HPLC-Fluorescence Detection (HPLC-FD)
-
Causality & Logic: Separating 2,7-NDSA from other isomers or breakdown products requires reverse-phase chromatography with an ion-pairing mobile phase to prevent void-volume elution[4].
-
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with a C18 analytical column (250 x 4.6 mm, 5 µm) and a fluorescence detector.
-
Mobile Phase: Prepare an isocratic mixture of Methanol and Water (40:60 v/v) containing 5 mM TBAHS, buffered to pH 6.5 with phosphate buffer.
-
Run Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Detection: Set the fluorescence detector to an excitation wavelength of 230 nm and an emission wavelength of 330 nm[3].
-
Self-Validation Check: Run procedural blanks and calibration standards (0.1 µg/L to 100 µg/L) every 10 samples. Ensure the internal standard (1,5-NDSA) peak area remains consistent (±5%) across all runs to verify the absence of carryover and instrument drift.
-
High-Temperature Degradation Kinetics
For environmental monitoring in deep aquifers or geothermal systems, understanding the thermal limits of 2,7-NDSA is critical for mass-balance calculations. At extreme temperatures (>340°C), 2,7-NDSA undergoes thermal desulfonation. The primary stable breakdown product is 2-naphthalene sulfonic acid (2-NSA)[2].
Caption: Thermal degradation pathway of 2,7-NDSA to 2-NSA in high-temperature environmental monitoring.
Monitoring for both 2,7-NDSA and 2-NSA simultaneously via HPLC-FD allows researchers to reconstruct the thermal history of the hydrological flow path, providing a secondary layer of environmental data regarding subsurface temperatures[2].
Sources
Advanced Solubilization and Structural Preservation of Proteins Using Naphthalene-2,7-Disulphonic Acid, Sodium Salt
The Solubilization Paradox in Structural Biology
In my tenure as a Senior Application Scientist, I have frequently encountered the "solubilization paradox" during drug development and structural biology workflows. Aggressive aliphatic detergents (e.g., SDS) yield high protein recovery but irreversibly destroy the native fold by intercalating into the hydrophobic core. Conversely, mild non-ionic detergents (e.g., Triton X-100) preserve the tertiary structure but often fail to solubilize membrane-associated or aggregation-prone proteins, leaving valuable targets trapped in the insoluble pellet.
Naphthalene-2,7-disulphonic acid, disodium salt (2,7-NDS) [CAS: 1655-35-2] resolves this paradox. It is increasingly utilized as a specialized surfactant in biotechnology to enhance the yield and purity of proteins without inducing denaturation ()[1].
Mechanistic Causality: The Molecular Chaperone Effect
The efficacy of 2,7-NDS lies in its unique bifunctional molecular architecture. It consists of a rigid, planar hydrophobic naphthalene backbone flanked by two strongly anionic sulfonate groups.
Instead of forming destructive micelles that tear proteins apart, 2,7-NDS engages in cooperative binding ()[2]. The hydrophobic naphthalene ring transiently shields exposed non-polar patches on the protein surface, preventing aggregation. Simultaneously, the disulfonate groups form electrostatic bridges with cationic residues (such as Lysine and Arginine). Because the rigid aromatic ring cannot physically penetrate the tightly packed hydrophobic core of a folded protein, 2,7-NDS solubilizes the macromolecule while strictly preserving its native conformation ()[3]. Furthermore, in macromolecular crystallography, this bifunctional nature allows 2,7-NDS to act as a molecular bridge between separate protein monomers, actively promoting the formation of highly ordered crystal lattices ()[4].
Comparative Surfactant Profiling
To justify the selection of 2,7-NDS over conventional lab detergents, quantitative and qualitative profiles are summarized below:
| Surfactant | Chemical Nature | Denaturation Potential | Primary Mechanism of Action | Optimal Biotechnological Application |
| 2,7-NDS | Rigid Aromatic, Anionic | Very Low | Cooperative electrostatic & hydrophobic bridging | Native extraction, Crystallization additives |
| SDS | Linear Aliphatic, Anionic | High | Hydrophobic core intercalation & unfolding | Denaturing PAGE, Total cell lysis |
| CHAPS | Zwitterionic | Low | Micellar encapsulation | Membrane protein solubilization |
| Triton X-100 | Non-ionic Aliphatic | Low | Lipid bilayer disruption | Mild lysis, Wash buffers |
Architectural Workflows & Visualizations
Figure 1: Cooperative bifunctional binding of 2,7-NDS to native proteins.
Figure 2: Self-validating workflow for 2,7-NDS mediated protein extraction.
Self-Validating Experimental Protocols
Protocol A: Non-Denaturing Solubilization of Target Proteins from Cell Culture
This protocol is designed to extract aggregation-prone proteins while maintaining their functional fold. It includes a built-in validation step to empirically prove the efficacy of 2,7-NDS.
Step 1: Preparation of the Lysis Matrix
-
Action: Prepare a base buffer of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1X Protease Inhibitor Cocktail. Divide the buffer into two aliquots: "Control" and "Test".
-
Action: To the "Test" aliquot, add 2,7-NDS to a final concentration of 5 mM.
-
Causality: 5 mM is a sub-critical concentration. Because 2,7-NDS does not form traditional destructive micelles, this concentration provides sufficient stoichiometric excess to coat exposed hydrophobic patches on the target proteins without altering the pH or ionic strength drastically.
Step 2: Homogenization and Incubation
-
Action: Resuspend equal amounts of cell pellet in both the Control and Test buffers. Lyse via Dounce homogenization (20 strokes on ice). Incubate at 4°C for 45 minutes with gentle end-over-end rotation.
-
Causality: Mechanical homogenization breaks the cell membrane, while the 45-minute cold incubation allows the 2,7-NDS molecules time to cooperatively bind and shield the newly exposed hydrophobic domains of the proteins before they can aggregate.
Step 3: Clarification via Centrifugation
-
Action: Centrifuge both lysates at 14,000 x g for 20 minutes at 4°C. Carefully decant the supernatants.
-
Causality: High-speed centrifugation separates the insoluble cellular debris and aggregated proteins (pellet) from the successfully solubilized native proteins (supernatant).
Step 4: Self-Validation (The Trustworthiness Check)
-
Action: Perform a Bradford Protein Assay on both the Control and Test supernatants.
-
Causality: By comparing the total protein concentration of the Test supernatant against the Control, you create a self-validating system. A significantly higher protein yield in the Test group empirically proves that 2,7-NDS successfully rescued proteins that would have otherwise precipitated into the pellet.
Protocol B: 2,7-NDS as a Macromolecular Crystallization Additive
When standard screens fail, 2,7-NDS can be utilized to force ordered lattice formation.
Step 1: Cocktail Formulation
-
Action: Prepare a crystallization drop containing 1 μL of purified protein (10 mg/mL) and 1 μL of reservoir solution (e.g., 30% PEG 3350). Add 2,7-NDS to the drop at a final concentration of 10 mM.
-
Causality: At 10 mM, the disulfonate groups of 2,7-NDS act as intermolecular bridges. They bind to cationic surface residues on adjacent protein molecules, lowering the entropic barrier required for the proteins to align into a repeating crystal lattice ()[4].
Step 2: Hanging Drop Vapor Diffusion & Validation
-
Action: Seal the drop over the reservoir and incubate at 22°C. Set up an identical drop without 2,7-NDS as a negative control.
-
Causality: The negative control self-validates the protocol. If crystals form in the 2,7-NDS drop but only amorphous precipitate forms in the control, it confirms that the surfactant successfully acted as a nucleating bridge rather than the crystallization being a spontaneous artifact of the PEG concentration.
References
-
McPherson, A., & Cudney, B. "Progress in the Development of an Alternative Approach to Macromolecular Crystallization." ACS Publications (Crystal Growth & Design). URL:[Link]
-
Oxford University Press. "Cooperative binding of amphiphiles such as surfactants and ionic dyes to proteins." Journal of Biochemistry. URL:[Link]
Sources
Troubleshooting "Naphthalene-2,7-disulphonic acid, sodium salt" synthesis side reactions
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Naphthalene-2,7-disulphonic acid, sodium salt. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and purification challenges encountered during its preparation. Our approach is rooted in explaining the causal relationships behind experimental outcomes to empower you with the scientific rationale needed to optimize your synthesis.
Introduction to Naphthalene Disulfonation
The synthesis of Naphthalene-2,7-disulphonic acid is a classic example of an electrophilic aromatic substitution reaction governed by both kinetic and thermodynamic principles. The disulfonation of naphthalene with a sulfonating agent like sulfuric acid or oleum proceeds through a series of steps, with the position of the sulfonic acid groups being highly dependent on the reaction conditions, particularly temperature.
At lower temperatures (around 40-80°C), the reaction is under kinetic control, favoring the formation of alpha-substituted naphthalenesulfonic acids due to a lower activation energy barrier. However, at higher temperatures (typically above 160°C), the reaction becomes reversible, allowing for thermodynamic equilibrium to be established. This favors the formation of the more stable beta-substituted isomers, including the desired Naphthalene-2,7-disulphonic acid.[1]
This guide will address the common challenges in directing the reaction towards the desired 2,7-isomer and purifying it from the complex mixture of other isomers and byproducts that are often formed.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yields a high proportion of the 2,6-isomer. How can I increase the selectivity for the 2,7-isomer?
This is one of the most common challenges in this synthesis. Both 2,6- and 2,7-naphthalenedisulphonic acids are thermodynamically stable beta-isomers, and their formation often occurs concurrently.
Root Cause Analysis:
The formation of a mixture of 2,6- and 2,7-isomers is a result of the complex thermodynamic landscape of the naphthalene disulfonation reaction. While high temperatures favor beta-substitution in general, the subtle differences in the stability of the various disulfonic acid isomers lead to a product mixture.
Troubleshooting & Optimization:
-
Reaction Temperature and Time: Prolonged heating at high temperatures (160-180°C) is crucial to allow the reaction to reach thermodynamic equilibrium, which favors the formation of the 2,7-isomer over many other isomers.[2] However, excessively high temperatures or prolonged reaction times can lead to the formation of unwanted byproducts like sulfones.
-
Isomerization: Some patented processes suggest that the 2,6-isomer can be isomerized to the 2,7-isomer under specific conditions, such as heating in the presence of a strong acid catalyst at temperatures between 160-220°C.[3]
-
Purification: The most practical approach to obtaining pure Naphthalene-2,7-disulphonic acid, sodium salt is through fractional crystallization after the initial synthesis. This technique exploits the solubility differences between the sodium salts of the 2,6- and 2,7-isomers.
FAQ 2: I'm struggling with the fractional crystallization to separate the 2,6- and 2,7-isomers. Can you provide a more detailed protocol?
Fractional crystallization is a powerful technique for this separation, but its success hinges on understanding and controlling the solubility of the different isomeric salts.
Underlying Principle:
The sodium salt of 2,6-naphthalenedisulphonic acid is generally less soluble in aqueous solutions, particularly in the presence of electrolytes like sodium chloride or sodium sulfate, compared to the sodium salt of the 2,7-isomer.[4] This difference in solubility allows for the selective precipitation of the 2,6-isomer, enriching the mother liquor with the desired 2,7-isomer, which can then be isolated.
Detailed Protocol: Fractional Crystallization of Sodium Naphthalenedisulfonates
-
Neutralization: After the sulfonation reaction, carefully neutralize the acidic reaction mixture with a sodium hydroxide or sodium carbonate solution to a pH of 7-8. This converts the sulfonic acids to their sodium salts.
-
Initial Concentration: Concentrate the neutralized solution by evaporation to a point of incipient crystallization.
-
First Crystallization (Removal of 2,6-isomer):
-
Cool the concentrated solution slowly to a specific temperature (e.g., 20-30°C). The less soluble sodium 2,6-naphthalenedisulfonate will precipitate.
-
The cooling rate is critical; slow cooling promotes the formation of purer crystals.
-
Filter the mixture to collect the precipitated sodium 2,6-naphthalenedisulfonate. The filtrate is now enriched with the more soluble sodium 2,7-naphthalenedisulfonate.
-
-
Second Crystallization (Isolation of 2,7-isomer):
-
The filtrate from the previous step can be further concentrated and cooled to induce the crystallization of the sodium 2,7-naphthalenedisulfonate.
-
Alternatively, a "salting out" technique can be employed by adding a saturated solution of sodium chloride or sodium sulfate to the filtrate. This decreases the solubility of the sodium 2,7-naphthalenedisulfonate, causing it to precipitate.[5]
-
-
Purification of 2,7-isomer: The collected crystals of sodium 2,7-naphthalenedisulfonate can be further purified by recrystallization from water or an aqueous ethanol mixture.
Troubleshooting Fractional Crystallization:
| Problem | Potential Cause | Recommended Solution |
| Low yield of precipitated 2,7-isomer | Incomplete initial precipitation of the 2,6-isomer. | Optimize the cooling temperature and time for the first crystallization step. Consider adding a small amount of seed crystals of the 2,6-isomer to induce precipitation. |
| The concentration of the 2,7-isomer in the mother liquor is too low. | Further concentrate the mother liquor before attempting to crystallize the 2,7-isomer. | |
| High contamination with 2,6-isomer in the final product | Co-precipitation of the 2,6- and 2,7-isomers. | Employ a slower cooling rate during crystallization. Recrystallize the final product multiple times. |
| Inefficient separation of the initial 2,6-isomer precipitate. | Ensure thorough filtration and washing of the 2,6-isomer crystals to remove the mother liquor containing the 2,7-isomer. |
FAQ 3: My reaction mixture is dark and contains insoluble byproducts. What are these and how can I avoid them?
The formation of dark, often tarry, byproducts is a common issue in high-temperature sulfonation reactions. These are typically sulfones.
The Chemistry of Sulfone Formation:
Sulfones are compounds with the general structure R-SO₂-R'. In the context of naphthalene sulfonation, dinaphthyl sulfones can form. This side reaction is favored at high temperatures and in the presence of strong sulfuric acid. The proposed mechanism involves the reaction of a naphthalenesulfonic acid molecule with a protonated naphthalenesulfonic acid, followed by the elimination of water.
Troubleshooting Sulfone Formation:
-
Control of Sulfonating Agent Concentration: Using a large excess of the sulfonating agent can promote sulfone formation. A molar ratio of naphthalene to sulfuric acid of around 1:2 to 1:2.5 is a reasonable starting point for disulfonation.
-
Temperature Control: While high temperatures are necessary to favor the 2,7-isomer, excessively high temperatures (e.g., >200°C) can significantly increase the rate of sulfone formation. Careful temperature control is critical.
-
Reaction Time: Prolonged reaction times at high temperatures can also lead to an increase in sulfone byproducts. Monitor the reaction progress by HPLC to determine the optimal reaction time.
Removal of Sulfone Byproducts:
Sulfones are generally much less soluble in water than the sulfonic acid salts. They can often be removed by filtration of the aqueous solution of the sodium sulfonate salts. If they are co-precipitated with the desired product, purification by recrystallization can be effective, as the sulfones will have different solubility properties.
FAQ 4: I am observing the formation of tri- and even tetra-sulfonated naphthalenes. How can I minimize this polysulfonation?
Understanding Polysulfonation:
The introduction of more than two sulfonic acid groups onto the naphthalene ring is known as polysulfonation. This is more likely to occur under forcing reaction conditions.
Factors Influencing Polysulfonation:
-
Concentration of Sulfonating Agent: A high concentration of oleum or fuming sulfuric acid significantly increases the likelihood of polysulfonation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times, while necessary for the formation of the 2,7-disulfonic acid, can also promote further sulfonation if not carefully controlled.
Strategies to Minimize Polysulfonation:
-
Stoichiometry: Carefully control the stoichiometry of the sulfonating agent. For disulfonation, a molar ratio of naphthalene to SO₃ of approximately 1:2 is theoretically required. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Stepwise Addition: Adding the sulfonating agent in portions can help to control the local concentration and temperature, reducing the likelihood of polysulfonation.
-
Monitoring the Reaction: Regularly analyze aliquots of the reaction mixture by HPLC to monitor the formation of the desired disulfonic acid and stop the reaction when the optimal conversion has been reached, before significant amounts of trisulfonic acids are formed.
Analytical Methods for Isomer Analysis
Accurate and reliable analytical methods are essential for monitoring the reaction progress and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Protocol: HPLC Analysis of Naphthalenedisulphonic Acid Isomers
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the various isomers.
-
Solvent A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 230 nm or 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Note: This is a general protocol. The specific gradient profile, mobile phase composition, and column may need to be optimized for your specific mixture of isomers. The use of ion-pair reagents (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase can sometimes improve the separation of these anionic compounds.[6]
Visualizing the Process
Naphthalene Disulfonation Pathway
Caption: Reaction pathway for naphthalene disulfonation.
Troubleshooting Workflow for Low Yield of Naphthalene-2,7-disulphonic acid, sodium salt
Caption: Troubleshooting workflow for low product yield.
References
- Cerfontain, H., & Telder, A. (1967). Aromatic Sulphonation. Part X. The sulphonation of naphthalene in concentrated aqueous sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 86(5), 527-535.
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE. Retrieved from [Link]
- BenchChem. (2025).
- Matisova, E., & Kaniansky, D. (1994). Separation and determination of some aromatic sulfones by reversed-phase high-performance liquid chromatography.
-
ResearchGate. (n.d.). HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. Retrieved from [Link]
- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.
- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.
-
Eureka. (2018). Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid. Retrieved from [Link]
-
PubMed. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonation of a series of naphthalenes containing two different oxy substituents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,7-Naphthalenedisulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shokubai.org. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid.
-
PubMed. (2014). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. Retrieved from [Link]
- BenchChem. (2025).
-
PubMed Central (PMC). (n.d.). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
- Google Patents. (n.d.). RU2527853C2 - Method of naphthalene sulphonation.
- BenchChem. (2025).
-
ResearchGate. (n.d.). Solubility of 2,7-Dihydroxynaphthalene in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. Retrieved from [Link]
- BenchChem. (2025).
-
Canada.ca. (2023). Screening assessment - Naphthalene sulfonic acids and salts (NSAs) Group. Retrieved from [Link]
- Google Patents. (n.d.). WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a ....
- Google Patents. (n.d.). DE3937748A1 - METHOD FOR THE HYDROLYSIS OF (ALPHA) -NAPHTALINE SULPHONIC ACID IN A NAHPTALIN-SULPHONING MIXTURE.
-
Royal Society of Chemistry. (n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,7-naphthalenedisulfonic acid. Retrieved from [Link]
-
ACS Publications. (2023). Sulfination of Unactivated Allylic Alcohols via Sulfinate–Sulfone Rearrangement. Retrieved from [Link]
- BenchChem. (2025). Revolutionizing the Synthesis of 1,5-Naphthalenedisulfonic Acid: A Technical Guide to Optimizing Yield.
-
SciSpace. (n.d.). Sulfonation by SO3. Retrieved from [Link]
- Google Patents. (n.d.). US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use.
-
ResearchGate. (n.d.). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Retrieved from [Link]
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
ResearchGate. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]
- 3. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]
Technical Support Center: Naphthalene-2,7-Disulphonic Acid (Sodium Salt) Synthesis & Optimization
Welcome to the Technical Support Knowledge Base for the synthesis and isolation of Naphthalene-2,7-disulphonic acid (2,7-NDS) and its sodium salt. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the root causes of synthesis failures, explain the thermodynamic principles governing isomer distribution, and provide self-validating protocols to ensure high-yield, high-purity production.
Thermodynamic vs. kinetic pathways in naphthalene sulfonation and isomeric separation.
Q1: Why is my reaction yielding predominantly the 1,5- or 1,6-naphthalenedisulfonic acid instead of the 2,7-isomer?
A1: This is a classic issue of kinetic versus thermodynamic control during aromatic sulfonation. Sulfonation at the alpha position (C1) of the naphthalene ring has a lower enthalpy of activation, making it kinetically favored at lower temperatures (<100°C)[1]. However, the alpha position suffers from significant steric hindrance.
By increasing the reaction temperature to 160–180°C, the reaction enters2[2]. Under these conditions, the kinetically favored alpha-sulfonates undergo desulfonation and re-sulfonation (isomerization) to the sterically less hindered, thermodynamically stable beta positions (C2, C6, C7), yielding a mixture of 2,6- and 2,7-naphthalenedisulfonic acids[3]. If you are seeing 1,5- or 1,6-isomers, your reaction temperature is too low, or your heating time is insufficient to drive the isomerization to completion.
Q2: What is the optimal, self-validating protocol for synthesizing and isolating the 2,7-NDS sodium salt?
A2: To maximize the 2,7-isomer yield, you must tightly control the isomerization temperature and utilize differential solubility for isolation.
Step 1: Sulfonation & Isomerization
-
Action: React naphthalene with concentrated sulfuric acid (or utilize recycled 1,6-NDS mother liquor) and heat the mixture to 180–183°C for approximately 5 hours[2].
-
Mechanistic Rationale: Extended heating at >160°C drives the equilibrium away from 1,5- and 1,6-isomers toward the thermodynamically stable 2,6- and 2,7-isomers[3].
-
Self-Validating IPQC (In-Process Quality Control): Sample the reactor and run an HPLC assay. The reaction phase is validated as complete only when the 1-substituted isomer peaks drop below your target threshold and the 2,6/2,7 ratio stabilizes.
Step 2: Quenching
-
Action: Cool the reaction mixture to 110°C, then transfer it into a hydrolysis kettle containing water, ensuring the internal temperature does not exceed 130°C[2].
-
Mechanistic Rationale: Rapid quenching prevents unwanted desulfonation or further sulfonation to trisulfonic acids, which occurs if the mixture is left at high temperatures with dilute acid[3].
-
Self-Validating IPQC: Monitor the exotherm continuously. A temperature spike above 130°C invalidates the batch due to the high risk of trisulfonic acid formation.
Step 3: Primary Salting Out (Removing 2,6-NDS)
-
Action: Add saturated sodium chloride (NaCl) and aqueous sodium hydroxide (NaOH) to the mixture at ~80–90°C[3].
-
Mechanistic Rationale: The sodium salt of 2,6-NDS is significantly less soluble than the 2,7-NDS salt in aqueous sulfuric acid mixtures[4]. The 2,6-isomer will precipitate out as a gray-brown solid[3].
-
Self-Validating IPQC: Filter the hot suspension. Analyze the filter cake (which should be predominantly 2,6-NDS) and the filtrate via HPLC. The filtrate must show high enrichment of 2,7-NDS before proceeding.
Step 4: Secondary Precipitation (Isolating 2,7-NDS)
-
Action: Cool the enriched filtrate to 10–20°C and stir for 30 minutes[2].
-
Mechanistic Rationale: The 4 decreases sharply as the temperature drops from 333.15 K to 283.15 K[4].
-
Self-Validating IPQC: Centrifuge the resulting crystals. Weigh and assay the final product. A successful run should yield 2,7-sodium naphthalenedisulfonate with a purity of >93%[2].
Q3: My 2,7-NDS is contaminated with 2,6-NDS. How do I separate them?
A3: If your 2,7-NDS is contaminated with the 2,6-isomer, you must perform a fractional crystallization. The separation relies entirely on the fact that at identical temperatures and sulfuric acid concentrations, the solubility of sodium 2,7-naphthalene disulfonate is consistently larger than that of sodium 2,6-naphthalene disulfonate[4]. By carefully controlling the temperature and acid concentration, you can force the 2,6-isomer to crash out while keeping the 2,7-isomer in solution.
Table: Comparative Solubility Data of Naphthalene Disulfonate Sodium Salts
| Property / Condition | Sodium 2,6-Naphthalene Disulfonate (2,6-NDS) | Sodium 2,7-Naphthalene Disulfonate (2,7-NDS) |
| Thermodynamic Stability | High (Favored co-product at 160–180°C) | High (Favored target product at 160–180°C) |
| Aqueous Solubility (283.15 – 333.15 K) | Lower | Larger |
| Solubility Response to [H2SO4] Increase | Decreases sharply | Decreases (but remains > 2,6-NDS) |
| Salting-out Temperature (with NaCl/NaOH) | ~80–90°C (Precipitates out of solution) | 10–20°C (Precipitates from chilled filtrate) |
Q4: Can I recycle the mother liquor from 1,6-NDS production to synthesize 2,7-NDS?
A4: Yes. 1,6-NDS mother liquor can be transformed into 2,7-NDS. The critical parameter here is water removal. You must concentrate the mother liquor under reduced pressure (e.g., -0.095 MPa) at temperatures up to 180°C until the moisture content drops to approximately 14.8%[2].
-
Mechanistic Rationale: Excess water lowers the boiling point of the mixture and dilutes the sulfuric acid. This prevents the system from reaching the high temperatures (180°C) required for the thermodynamic isomerization of the alpha-sulfonate groups to the beta positions[2].
-
Self-Validating IPQC: Perform a Karl Fischer titration or utilize an in-line moisture sensor. Do not initiate the addition of fresh naphthalene and sulfuric acid until the moisture content is strictly ≤14.8%.
References
- EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids Source: Google Patents URL
- CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid Source: Google Patents URL
- Aromatic Sulfonation.
- Source: ACS Publications (Journal of Chemical & Engineering Data)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]
- 3. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
How to improve the yield of "Naphthalene-2,7-disulphonic acid, sodium salt"
Welcome to the 2,7-NDS Yield Optimization Support Center . As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the regioselectivity of naphthalene sulfonation. The synthesis of Naphthalene-2,7-disulphonic acid, sodium salt (2,7-NDS) is not merely a sequence of reagent additions; it is a delicate manipulation of thermodynamic and kinetic levers.
This technical guide is designed to move beyond rudimentary recipes. Here, we provide the causality behind each experimental choice, offering a self-validating system to ensure your workflows yield high-purity 2,7-NDS for downstream dye synthesis and pharmaceutical applications.
Mechanistic Pathway & Workflow Visualization
To optimize yield, we must first map the thermodynamic and kinetic pathways of electrophilic aromatic substitution on the naphthalene ring.
Naphthalene sulfonation pathway optimizing 2,7-NDS yield via thermodynamic control and dehydration.
Troubleshooting Guides & FAQs
Q1: Why is my yield of 2,7-NDS consistently lower than the kinetic 1-isomer or the 2,6-NDS byproduct? A1: The sulfonation of naphthalene is strictly governed by thermodynamic versus kinetic control. Initial sulfonation at lower temperatures (<100 °C) yields the kinetic 1-naphthalenesulfonic acid. To force the substitution to the 2-position, you must overcome the activation energy barrier by maintaining temperatures above 160 °C. For the second sulfonation step, the reaction is highly reversible. You must employ 1[1]. Removing the water byproduct under negative pressure shifts the equilibrium forward via Le Chatelier's principle, significantly improving the specific generation rate of 2,7-NDS.
Q2: How do I efficiently separate the target 2,7-NDS from the 2,6-NDS byproduct without complex chromatography? A2: Separation relies on the differential solubility of their sodium salts. The2 than that of sodium 2,6-naphthalene disulfonate in aqueous sulfuric acid mixtures[2]. By neutralizing the sulfonation mixture and carefully controlling the crystallization temperature (cooling to exactly 20–23 °C), the less soluble 2,6-isomer precipitates out, leaving the 2,7-NDS highly enriched in the filtrate.
Q3: My overall process yield is still capping at ~55%. Can I recycle the mother liquor? A3: Yes. Industrial protocols demonstrate that3—which still contains significant amounts of unprecipitated 2,7-NDS—back into the solventing-out or washing procedures can recover up to 51.5% of the residual 2,7-NDS[3]. This drastically lowers waste and improves the total isolated yield.
Quantitative Optimization Data
To provide a clear benchmark for your process, the following table summarizes the quantitative impact of critical reaction parameters on the yield and purity of 2,7-NDS.
Table 1: Impact of Reaction Parameters on 2,7-NDS Yield
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality | Impact on Yield/Purity |
| Primary Sulfonation Temp | < 100 °C | 160–165 °C | Overcomes activation energy for the thermodynamic 2-isomer intermediate. | Eliminates kinetic 1-isomer impurities. |
| Secondary Sulfonation | Atmospheric Pressure | Vacuum Dehydration | Removes H₂O byproduct, driving the reversible sulfonation equilibrium forward. | Increases overall naphthalene conversion and 2,7-NDS ratio. |
| Crystallization Temp | 0–5 °C | 20–23 °C | Exploits the higher solubility of 2,7-NDS sodium salt vs. 2,6-NDS. | Achieves >92% 2,7-NDS purity in the filtrate. |
| Mother Liquor Handling | Discarded | Recycled | Re-introduces unprecipitated 2,7-NDS back into the solventing-out phase. | Recovers ~51.5% of residual 2,7-NDS per cycle. |
Self-Validating Experimental Protocol: High-Yield Synthesis of 2,7-NDS
This protocol integrates in-process negative pressure dehydration and controlled salification. It is designed as a self-validating system : deviations in temperature or pressure will immediately reflect as physical state changes (e.g., failure to precipitate) or visible isomer shifts in HPLC profiling.
Step 1: Primary Sulfonation (Thermodynamic Control)
-
Melt 1.0 molar equivalent of refined industrial naphthalene by heating to 80 °C in a reaction vessel under an inert nitrogen atmosphere.
-
Slowly add 1.15 to 1.30 molar equivalents of 98% concentrated sulfuric acid.
-
Elevate the temperature to 160–165 °C and maintain for 2.5 to 6.5 hours.
-
Self-Validating Checkpoint: If the temperature drops below 160 °C, the kinetic 1-naphthalenesulfonic acid will accumulate. Maintaining >160 °C self-validates the thermodynamic push toward the 2-isomer.
-
Step 2: Secondary Sulfonation & Vacuum Dehydration 4. Cool the intermediate to 80–85 °C. 5. Introduce additional fuming sulfuric acid (115% H₂SO₄ / oleum) while controlling the exothermic temperature between 90–100 °C. 6. Connect the vessel to a vacuum system (negative pressure) and gradually raise the temperature to 135–145 °C.
-
Causality: The continuous removal of water under vacuum prevents the reverse desulfonation reaction, locking the substituted sulfonate groups into the 2,7 positions.
-
Remove the vacuum and cool the reaction mixture back to 80 °C.
Step 3: Salification and Differential Crystallization 8. Dilute the mixture carefully with water (approximately 0.5 parts water to 1 part reaction mass by weight). 9. Neutralize the solution to pH 5 using a 30% sodium hydroxide (NaOH) solution. 10. Cool the mixture to exactly 20–23 °C and stir for 20 minutes.
- Self-Validating Checkpoint: At this specific temperature window, the less soluble sodium 2,6-naphthalene disulfonate will visibly precipitate out of the solution, while the 2,7-NDS remains dissolved.
- Centrifuge and filter the mixture. The resulting filtrate is highly enriched in the target 2,7-NDS sodium salt.
- Evaporate the filtrate to isolate the 2,7-Naphthalenedisulfonic acid disodium salt (4)[4].
References
- Source: Google Patents (CN112457222A)
-
Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]
-
Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid Source: PatSnap / Eureka URL:[Link]
- Source: Google Patents (CN103694149A)
Sources
- 1. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Naphthalene-2,7-Disulphonic Acid Sodium Salt Solubility
Welcome to the Technical Support Center for Naphthalene-2,7-disulphonic acid, sodium salt (also known as 2,7-NDS disodium salt). As a Senior Application Scientist, I have compiled this guide to address the unique physiochemical challenges this compound presents.
While the dual sulfonate groups render 2,7-NDS highly hydrophilic, its rigid, hydrophobic naphthalene core limits its flexibility in varied solvent systems. This guide bridges the gap between theoretical physical chemistry and practical benchtop solutions, providing researchers and drug development professionals with field-proven strategies to overcome insolubility and precipitation events.
Part 1: Quantitative Solubility Profile
To establish a baseline for your experimental design, refer to the quantitative solubility data summarized below. The stark contrast between its aqueous and organic solubility is the root cause of most experimental bottlenecks.
| Solvent System | Solubility | Causality & Notes |
| Water (Deionized, pH 7) | Highly Soluble (~220 g/L) | The ionic nature of the disodium salt allows for rapid hydration and dissolution at room temperature[1]. |
| Sulfuric Acid (>35% w/w) | Poor / Insoluble | High mineral acid concentrations protonate the sulfonate groups and induce a common ion effect, causing rapid precipitation[2]. |
| Methanol / Ethanol | Very Slightly Soluble | The low dielectric constant of primary alcohols cannot overcome the high crystal lattice energy of the disodium salt[1]. |
| Non-Polar Organics (Hexane, DCM) | Insoluble | Complete lack of ion-dipole interactions prevents solvation of the Na⁺ ions and sulfonate groups[3]. |
| Polar Aprotic (DMF, DMSO) | Slightly Soluble | Requires heating or conversion to the free acid form for meaningful dissolution. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 2,7-NDS disodium salt precipitating in my acidic reaction mixture? Causality: 2,7-NDS is highly 3 due to its two ionized sulfonate groups (-SO₃⁻ Na⁺)[3]. However, in the presence of high concentrations of mineral acids (e.g., >35% sulfuric acid), the common ion effect from the acid and the protonation of the sulfonate groups drastically reduce its solubility[2]. This thermodynamic principle is actually exploited industrially to4[4]. Solution: If precipitation is undesired, dilute the acidic mixture with deionized water to drop the acid concentration below 30% w/w. Alternatively, neutralize the solution carefully with NaOH to maintain the fully ionized disodium state. Increasing the temperature to 40–50°C also thermodynamically favors dissolution[4].
Q2: I need to use 2,7-NDS in an organic synthesis workflow, but it won't dissolve in my organic solvents. How can I overcome this? Causality: The disodium salt possesses a high crystal lattice energy. Low-dielectric organic solvents lack the necessary solvation energy to separate the sodium cations from the sulfonate anions[3]. Solution: You must mask or exchange the sodium cations. The most effective method is Phase-Transfer Catalysis (PTC). By introducing a bulky, lipophilic cation like Tetrabutylammonium (TBA⁺), you can exchange the Na⁺ ions. The resulting 2,7-NDS-TBA salt is highly soluble in organic solvents like dichloromethane (DCM) or chloroform. (See the step-by-step protocol in Part 3).
Q3: My aqueous stock solution of 2,7-NDS developed a cloudy precipitate over time. What happened? Causality: Naphthalene sulfonates are notorious for forming insoluble coordination complexes with divalent or trivalent metal cations (e.g., Ca²⁺, Fe³⁺)[5]. If your water source isn't strictly ultrapure, or if there is trace metal leaching from aging glassware or metal spatulas, these metals will bridge the sulfonate groups and cause 5[5]. Solution: Always use Milli-Q or double-distilled water. If a precipitate has already formed, adding a chelating agent like EDTA (1–5 mM) will sequester the heavy metals and resolubilize the 2,7-NDS.
Part 3: Experimental Protocols & Workflows
Protocol: Solubilizing 2,7-NDS in Organic Solvents via Cation Exchange
This self-validating protocol converts the hydrophilic disodium salt into a lipophilic tetrabutylammonium (TBA) salt, enabling its use in organic workflows. The built-in aqueous washing steps ensure the final organic phase is free of inorganic salts.
-
Aqueous Solvation: Dissolve 1.0 g of 2,7-NDS disodium salt in 20 mL of HPLC-grade water in a 100 mL Erlenmeyer flask.
-
PTC Addition: Add 2.2 molar equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous solution. Stir at room temperature for 30 minutes to ensure complete dissolution.
-
Biphasic Mixing: Add 20 mL of dichloromethane (DCM) to the mixture to create a biphasic system. Stir vigorously (800 rpm) for 1 hour. The lipophilic TBA⁺ cations will pair with the 2,7-NDS anions, driving their migration into the lower organic layer.
-
Phase Separation: Transfer the emulsion to a separatory funnel. Allow 15 minutes for the phases to fully separate. Collect the lower organic phase.
-
Validation & Purification (Critical): Wash the collected organic phase twice with 10 mL of fresh HPLC-grade water. Causality: This removes any residual, unreacted NaBr or TBAB, ensuring the purity of the organic complex.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the solution to remove the drying agent.
-
Isolation: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the organic-soluble 2,7-NDS-TBA salt as a dry residue.
Visualizing the Workflows
Caption: Workflow for converting 2,7-NDS disodium salt to an organic-soluble TBA salt via PTC.
Caption: Diagnostic decision tree for resolving 2,7-NDS precipitation in aqueous environments.
Part 4: References
-
Google Patents. "US4324742A - Process for separation of naphthalenedisulfonic acids". Available at:
-
ACS Publications. "Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid". Available at: [Link]
-
Science.gov / PubMed. "Interference of iron and calcium precipitation with conservative tracers". Available at:[Link]
Sources
- 1. 23647-14-5 CAS MSDS (SPADNS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 3. 2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. naphthalene sulfonic acid: Topics by Science.gov [science.gov]
"Naphthalene-2,7-disulphonic acid, sodium salt" stability and degradation issues
Welcome to the Technical Support Center for Naphthalene-2,7-disulphonic acid, sodium salt (NDSA-Na) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique stability profiles, degradation mechanisms, and analytical challenges associated with this highly polar aromatic compound.
Part 1: Chemical Stability & Experimental FAQs
Q1: Why is NDSA-Na highly stable in our pharmaceutical formulations but problematic when treating our laboratory wastewater? A: NDSA-Na is characterized by an extensive, highly conjugated π-electron delocalization system and two strongly electron-withdrawing sulfonate ( −SO3− ) groups. This configuration imparts exceptional thermal and hydrolytic stability, making it an excellent, inert counterion in active pharmaceutical ingredients (APIs). However, this exact stability renders it recalcitrant to conventional aerobic biodegradation in wastewater. The permanent negative charges make it highly water-soluble and mobile in aquatic systems, preventing it from naturally partitioning into organic sludge[1].
Q2: We are attempting to force-degrade NDSA-Na using standard hydrolysis (strong acids/bases), but we see no degradation. What is the correct approach? A: Standard hydrolysis is thermodynamically unfavorable for naphthalene sulfonates. To break the stable naphthalene ring, you must utilize Advanced Oxidation Processes (AOPs) , such as Electro-Fenton, UV/ H2O2 , or ionizing radiation. In these systems, hydroxyl radicals ( •OH ) attack the naphthalene-2,7-disulfonic acid structure via radical addition. This forms a hydroxycyclohexadienyl-type radical adduct. Depending on the pH, this adduct undergoes water elimination to yield a naphthoxy radical, which ultimately leads to ring cleavage, desulfonation, and mineralization[2].
Q3: During Electro-Fenton degradation of NDSA-Na, our degradation efficiency plateaus at ~40%. What is limiting the reaction? A: A premature plateau in Electro-Fenton degradation usually points to the accumulation of stable intermediate scavengers or iron precipitation.
-
The Causality: The electro-generation of H2O2 at the cathode and its reaction with Fe2+ produces the necessary •OH radicals. If your system pH drifts above 3.5, Fe3+ precipitates as iron hydroxides, halting the catalytic cycle. Furthermore, as NDSA-Na degrades, it forms small aromatic intermediates (like catechol or 1-naphthol)[3]. These intermediates act as radical scavengers, outcompeting the parent NDSA molecule for available •OH [4].
-
The Fix: Strictly buffer your system to pH 3.0 and optimize the applied current density to ensure continuous H2O2 electro-generation.
Part 2: Troubleshooting Analytical Workflows
Q4: We are losing NDSA-Na in the void volume of our HPLC. How can we improve chromatographic retention? A: Naphthalene sulfonates are highly polar and ionic. The permanent negative charge of the sulfonate groups prevents them from partitioning into the hydrophobic stationary phase of a standard C18 reversed-phase column.
-
The Causality: Like dissolves like; a charged molecule will bypass a non-polar C18 phase and elute with the polar mobile phase.
-
The Fix (Ion-Pairing Chromatography): Introduce a volatile ion-pairing reagent, such as 10 mM Tetrabutylammonium acetate (TBAA), into your aqueous mobile phase. The hydrophobic tetrabutylammonium cation dynamically pairs with the sulfonate anions of NDSA, creating a neutral, hydrophobic complex that retains beautifully on a C18 column[1].
Part 3: Quantitative Data & Degradation Pathways
To assist in selecting the correct degradation method for your workflow, the following table summarizes the quantitative degradation efficiencies of NDSA-based compounds under various AOPs.
Table 1: Comparative Degradation Efficiency of NDSA under Various AOPs
| Oxidation Process | Reagents / Conditions | Reaction Time | Degradation Efficiency (%) | Primary Mechanism |
| Electro-Fenton | Fe2+ , electro-generated H2O2 , pH 3.0 | 60 min | ~74.3% | •OH radical attack on the naphthalene ring[4] |
| UV / H2O2 | UV irradiation, H2O2 , pH 5.3 | 90 min | >80.0% | Photolytic cleavage and •OH oxidation[5] |
| Ionizing Radiation | Aqueous solution, hydrated electrons | ms timescale | 60 - 80% | Radical addition and water elimination[2] |
| Biological (Anaerobic) | Bacterial strains (e.g., HL7), cofactors | 10 - 24 hours | Variable | Enzymatic desulfonation and ring cleavage[3] |
Mechanistic Pathway Visualization
Mechanistic degradation pathway of Naphthalene-2,7-disulphonic acid via Advanced Oxidation.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems.
Protocol A: Bench-Scale Electro-Fenton Degradation of NDSA-Na
This protocol utilizes continuous electro-generation of H2O2 to drive radical formation.
-
Preparation: Prepare a 0.1 mM NDSA-Na solution in a 0.05 M Na2SO4 supporting electrolyte to ensure adequate conductivity.
-
pH Adjustment: Adjust the solution to exactly pH 3.0 using 0.1 M H2SO4 .
-
Causality: pH 3.0 is the thermodynamic sweet spot that prevents Fe3+ from precipitating as inactive iron hydroxide sludge, keeping the catalyst in solution.
-
-
Catalyst Addition: Add 0.1 mM FeSO4⋅7H2O as the iron source.
-
Electrolysis: Utilize a carbon-felt cathode (for optimal O2 reduction to H2O2 ) and a platinum anode. Apply a constant current of 100 mA.
-
Self-Validation (Control Check): Run a parallel reactor with the exact same setup but without applied current. Measure NDSA-Na concentration over time. This validates that any concentration drop in the active reactor is due to true chemical degradation, not mere physical adsorption onto the porous carbon felt.
-
Sampling & Quenching: Withdraw 1 mL aliquots every 15 minutes. Immediately add 50 µL of methanol to the aliquot. Methanol acts as a potent •OH scavenger, instantly quenching the reaction and preserving the sample for accurate time-point analysis.
Protocol B: Ion-Pairing HPLC-UV Analysis & Mass Balance
This protocol ensures accurate quantification of highly polar sulfonates.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Tetrabutylammonium acetate (TBAA) in Milli-Q water (pH adjusted to 5.5).
-
Buffer B: HPLC-grade Acetonitrile.
-
-
Column Selection: Use a standard C18 column (250 x 4.6 mm, 5 µm).
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 230 nm (naphthalene ring) and 280 nm (aromatic intermediates).
-
Self-Validation (Mass Balance via TOC): Do not rely solely on the disappearance of the NDSA-Na HPLC peak to claim "complete degradation." Calculate Total Organic Carbon (TOC) alongside HPLC quantification. If the NDSA-Na peak disappears but TOC remains high, your system has self-validated that NDSA is merely fragmenting into smaller, UV-transparent aliphatic intermediates rather than achieving full mineralization into CO2 .
References
-
Elucidating the Multi-Enzymatic Mechanism of Bacterial Decolorization of Azo and Indigoid Dyes: An Integrated Study of Degradation Pathways and Molecular Docking Source: MDPI URL:[Link]
-
Mechanism of azo dye degradation in Advanced Oxidation Processes: Degradation of Sulfanilic Acid Azochromotrop and its parent compounds in aqueous solution by ionizing radiation Source: ResearchGate URL:[Link]
-
Theoretical study of Ponceau S oxidation using the electro-Fenton process under optimal operational conditions Source: PMC (National Institutes of Health) URL:[Link]
-
Comparative photo-degradative treatment of dyeing industry wastewater containing diazo dye by UV/Peroxydate and UV/Persulfate − oxidation processes Source: Water Quality Research Journal (IWA Publishing) URL:[Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates Source: Academia.edu URL:[Link]
Sources
The Analytical Edge: Comparing Naphthalene-2,7-Disulphonic Acid (NDS) Scaffolds with Commercial Fluorescent Dyes for Metal Detection
As the demand for highly sensitive and selective metal ion detection grows in environmental monitoring and drug development, the choice of fluorescent scaffold dictates the reliability of the assay. While commercial fluorophores like Rhodamine and BODIPY dominate biological imaging, they often fail in purely aqueous environments due to their reliance on organic co-solvents.
This guide provides an objective, deeply technical comparison between Naphthalene-2,7-disulphonic acid, sodium salt (NDS) —a highly polar, water-soluble fluorogenic scaffold[1]—and alternative commercial dyes. By analyzing their photophysical mechanisms and experimental behaviors, we will establish why NDS-derived sensors (such as Azomethine-H and Thorin derivatives) remain the gold standard for interference-free metal quantification[2][3].
The Causality of Scaffold Selection: Why NDS?
In sensor design, the solvent environment is as critical as the fluorophore itself. Most transition and heavy metal ions possess complex hydration spheres in water. When researchers are forced to use organic co-solvents (like DMSO or Ethanol) to dissolve hydrophobic dyes (e.g., BODIPY), they inadvertently alter the metal's hydration thermodynamics, leading to false binding affinities and non-physiological sensing behaviors.
Naphthalene-2,7-disulphonic acid (CAS 92-41-1) solves this fundamentally[1][4]. The presence of two highly polar sodium sulfonate (-SO₃Na) groups at the 2 and 7 positions of the naphthalene ring ensures absolute aqueous solubility. When functionalized at the remaining positions to create metal-chelating receptors (e.g., Schiff bases or azo linkages), the resulting NDS derivatives operate in 100% aqueous buffers[3][5]. This eliminates solvent-induced artifacts and preserves the natural solvation state of the target metal.
Photophysical Mechanism: CHEF and PET
NDS-based sensors typically operate via Photoinduced Electron Transfer (PET) . In the unbound state, the lone pairs on the receptor's nitrogen or oxygen atoms quench the naphthalene core's fluorescence. Upon metal coordination, these lone pairs are tied up, blocking the PET pathway and triggering Chelation-Enhanced Fluorescence (CHEF) .
Photophysical mechanism of metal-induced Chelation-Enhanced Fluorescence (CHEF).
Objective Comparative Analysis
To objectively evaluate NDS against other market standards, we must look at the physical and optical parameters that dictate assay success. Table 1 summarizes these critical metrics.
Table 1: Comparative Analysis of Fluorescent Dye Scaffolds for Metal Detection
| Feature | NDS & Derivatives | Rhodamine-Based | BODIPY-Based | Cyanine-Based |
| Aqueous Solubility | Excellent (Intrinsic -SO₃Na) | Moderate (Often needs co-solvents) | Very Poor (Requires DMSO/EtOH) | Moderate to Good |
| Stokes Shift | Large (>100 nm) | Small (~25 nm) | Small (~15 nm) | Moderate (~30 nm) |
| Synthesis Complexity | Low (Direct coupling) | Moderate | High (Complex core synthesis) | High |
| Signal Mechanism | CHEF / PET | Spirolactam Ring-Opening | PET / ICT | ICT / FRET |
| Metal Solvation Interference | Minimal (100% aqueous) | High (Co-solvents alter binding) | High | Moderate |
| Primary Limitation | UV/Blue Excitation range | pH sensitivity of spirolactam | Poor water solubility | Prone to photobleaching |
Insight: While Rhodamine and BODIPY are superior for deep-tissue in vivo imaging due to their longer excitation wavelengths, NDS derivatives are mathematically and thermodynamically superior for in vitro quantification, environmental water testing, and scenarios where large Stokes shifts are required to prevent inner-filter effects.
Self-Validating Experimental Protocol: Metal Quantification
A robust analytical protocol must be a self-validating system. The following methodology details how to quantify polyvalent metal ions (e.g., Al³⁺, Fe³⁺) using an NDS-derived Schiff base sensor (like Azomethine-H)[3], while actively ruling out false positives.
Step 1: Reagent and Buffer Preparation
-
Action: Prepare a 10 μM stock of the NDS-derivative sensor in 10 mM HEPES buffer (pH 7.4).
-
Causality: We strictly use HEPES over Phosphate-Buffered Saline (PBS). Phosphate anions competitively precipitate polyvalent metals, which would artificially suppress the fluorescence response. Furthermore, because of the NDS core's high polarity, no DMSO is added, ensuring the metal's hydration sphere remains entirely aqueous.
Step 2: Spectrofluorometric Titration
-
Action: Aliquot 2.0 mL of the sensor solution into a quartz cuvette. Titrate the target metal ion (0 to 50 μM) using a microsyringe. Record emission spectra (e.g., λ_ex = 340 nm, λ_em = 450 nm) after a 1-minute equilibration per addition.
-
Causality: The 1-minute equilibration ensures the chelation complex reaches thermodynamic equilibrium. The large Stokes shift inherent to the naphthalene core minimizes self-absorption, allowing for highly linear calibration curves without mathematical correction.
Step 3: The EDTA Reversibility Assay (Self-Validation)
-
Action: To the cuvette containing the sensor-metal complex at maximum fluorescence, spike in 100 μM of EDTA (Ethylene diamine tetraacetic acid). Monitor the fluorescence decay back to baseline.
-
Causality: This is the critical self-validating step. Some metals act as Lewis acids, catalyzing the irreversible hydrolysis of the sensor's receptor groups, which can cause a false "turn-on" signal. A rapid return to baseline upon EDTA addition proves the signal is driven by reversible thermodynamic binding, confirming the sensor's structural integrity.
Workflow of NDS-based fluorescent metal detection and EDTA reversibility validation.
Quantitative Performance Data
When applied using the rigorous protocols above, NDS-scaffold sensors demonstrate exceptional analytical metrics. Table 2 outlines the typical performance of various NDS derivatives in metal detection assays.
Table 2: Experimental Performance of NDS-Scaffold Sensors
| Sensor Architecture | Target Analyte | Limit of Detection (LOD) | Linear Dynamic Range | Response Time | Reversibility (EDTA) |
| NDS-Schiff Base (Az-H type) | Al³⁺ / Fe³⁺ | 0.5 μM | 1.0 - 50.0 μM | < 1 min | Yes (>95% recovery) |
| NDS-Azo (Thorin derivative) | Th⁴⁺ / UO₂²⁺ | 0.1 μM | 0.5 - 20.0 μM | < 2 min | Yes (>90% recovery) |
| NDS-Salicylaldehyde | Cu²⁺ | 0.8 μM | 2.0 - 40.0 μM | < 1 min | Yes (>98% recovery) |
Conclusion
While the modern landscape of fluorescent probes is saturated with complex organic dyes, Naphthalene-2,7-disulphonic acid, sodium salt remains an unparalleled scaffold for specific applications. Its intrinsic capacity to operate in 100% aqueous environments without the interference of organic co-solvents ensures that metal ions are detected in their true physiological or environmental hydration states. For researchers prioritizing analytical accuracy, thermodynamic reversibility, and ease of synthesis over long-wavelength emission, NDS derivatives are the definitive choice.
References
-
[2,7-Naphthalenedisulfonic acid | C10H8O6S2 | CID 66707 - PubChem] - National Institutes of Health (NIH).[Link]
-
[The selective and sensitive fluorogenic detection of hydrogen gas using a transition metal activator and a naphthalene-based dye] - ResearchGate.[Link]
-
[An Azomethine-H-Based Fluorogenic Sensor for Formic Acid] - ACS Publications.[Link]
Sources
The Definitive Guide to Formaldehyde Detection: Chromotropic Acid vs. Naphthalene-2,7-Disulphonic Acid
As a Senior Application Scientist, I frequently encounter a critical nomenclature oversight in assay development: the conflation of Chromotropic Acid with its parent backbone, Naphthalene-2,7-disulphonic acid, sodium salt (NDSA) . While they share a structural foundation, their chemical reactivity profiles are vastly different.
For researchers, environmental scientists, and drug development professionals tasked with quantifying trace formaldehyde (FA), selecting the correct reagent is the difference between a highly sensitive, validated assay and a complete analytical failure. This guide objectively compares the two compounds, detailing the mechanistic causality behind their performance and providing self-validating protocols based on established analytical standards.
Mechanistic Causality: The Role of Peri-Hydroxyl Activation
To understand why these two molecules perform differently, we must examine the causality of electrophilic aromatic substitution.
Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) is the undisputed gold standard for colorimetric formaldehyde detection[1]. Its efficacy is driven entirely by the two hydroxyl (-OH) groups located at the peri (4,5 or 1,8) positions of the naphthalene ring. These electron-donating groups strongly activate the aromatic system via resonance. When formaldehyde is introduced in the presence of concentrated sulfuric acid, it acts as a protonated electrophile, rapidly attacking the activated ortho/para positions of the chromotropic acid ring. This condensation yields a methylene-bridged intermediate, which is subsequently oxidized by the hot sulfuric acid into a highly conjugated, mono-cationic dibenzoxanthylium dye[2]. This specific chromogen absorbs intensely in the visible spectrum at 580 nm[3].
Naphthalene-2,7-disulphonic acid, sodium salt (NDSA) , conversely, lacks these critical hydroxyl groups. The two sulfonate (-SO₃⁻) groups are strongly electron-withdrawing, severely deactivating the naphthalene ring. While NDSA can be forced to condense with formaldehyde under extreme industrial conditions to form polymeric dispersants or synthetic resins, it does not form a chromophore. Attempting to use NDSA as a colorimetric probe for formaldehyde will yield a colorless solution, rendering it analytically useless for spectrophotometric detection.
Reaction pathways of formaldehyde with Chromotropic Acid vs. NDSA.
Comparative Performance & Analytical Data
The table below summarizes the quantitative and qualitative differences between the two compounds in the context of analytical chemistry.
| Feature | Chromotropic Acid (CTA) | Naphthalene-2,7-disulphonic acid (NDSA) |
| IUPAC Nomenclature | 4,5-dihydroxynaphthalene-2,7-disulfonic acid | Naphthalene-2,7-disulfonic acid |
| Ring Activation | Highly Activated (via -OH groups) | Deactivated (via -SO₃H groups only) |
| Reaction with Formaldehyde | Rapid condensation & oxidation | Sluggish polymerization |
| End Product | Dibenzoxanthylium cation[2] | Methylene-bridged polymer resins |
| Optical Signal (λmax) | Intense Purple/Violet (580 nm) | Colorless (No visible absorbance) |
| Limit of Detection (LOD) | ~0.02 ppm (NIOSH 3500)[1] | N/A (Cannot detect FA) |
| Primary Application | Analytical Reagent for Aldehydes | Industrial Dispersant / Syntan Precursor |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, any robust analytical workflow must be self-validating. Below is the standardized protocol for formaldehyde quantification using Chromotropic Acid, alongside a negative control protocol utilizing NDSA to empirically prove the necessity of the hydroxyl activation groups.
Protocol A: Quantitative Detection of Formaldehyde (Based on NIOSH Method 3500)
This method is the regulatory standard for occupational and environmental monitoring[4].
Reagents Required:
-
1% Chromotropic acid sodium salt (in water)
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
1% Sodium bisulfite (NaHSO₃) solution (for sample capture)
-
Formaldehyde standard solutions (0.1 to 2.0 µg/mL)
Step-by-Step Methodology:
-
Sample Preparation: Pipette 4.0 mL of the formaldehyde-containing sample (captured in 1% sodium bisulfite) into a 25-mL glass-stoppered flask[5].
-
Reagent Addition: Add 0.1 mL of the 1% chromotropic acid solution to the flask and swirl gently.
-
Acidification: Slowly and carefully add 6.0 mL of concentrated H₂SO₄. Caution: This reaction is highly exothermic.
-
Oxidation/Heating: Place the flask in a water bath at 95°C for exactly 15 minutes to drive the oxidation of the intermediate to the dibenzoxanthylium cation[5].
-
Cooling & Measurement: Allow the solution to cool to room temperature (approx. 2 hours). Transfer to a 1-cm cuvette and measure the absorbance at 580 nm against a reagent blank[5].
Protocol B: Structural Validation (Negative Control using NDSA)
To validate the mechanism, substitute Chromotropic Acid with NDSA.
-
Follow Steps 1 through 5 exactly as outlined in Protocol A, but replace the 1% chromotropic acid solution with a 1% NDSA solution .
-
Observation: Upon heating at 95°C, the NDSA solution will remain clear and colorless.
-
Spectrophotometry: Reading the sample at 580 nm will yield an absorbance of ~0.000, confirming that without the electron-donating -OH groups, the necessary chromogen cannot form.
Standardized NIOSH 3500 workflow for formaldehyde quantification.
Analytical Specificity and Interferences
The formation of the mono-cationic dibenzoxanthylium structure is highly specific to formaldehyde[3]. Higher aliphatic aldehydes (like acetaldehyde) do not form this specific extended conjugated system and typically yield yellow or brown solutions that do not absorb at 580 nm[3].
When designing your assay, ensure that potential interferents such as oxidizable organics or high concentrations of phenol are minimized, as they can compete with the chromotropic acid for the formaldehyde electrophile, leading to an underestimation of the analyte concentration[1].
Sources
- 1. scribd.com [scribd.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Field precision of formaldehyde sampling and analysis using NIOSH method 3500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page:NIOSH Manual of Analytical Methods - 3500.pdf/3 - Wikisource, the free online library [en.wikisource.org]
Cross-reactivity studies of "Naphthalene-2,7-disulphonic acid, sodium salt" based sensors
Title: Cross-Reactivity and Performance Profiling of Naphthalene-2,7-Disulphonic Acid-Based Fluorogenic Sensors
Introduction
As a Senior Application Scientist, I frequently evaluate the robustness of novel fluorogenic platforms for industrial and environmental monitoring. Transitioning a sensor from idealized solution-phase kinetics to real-world application often reveals critical flaws in selectivity. However, Naphthalene-2,7-disulphonic acid, sodium salt—specifically its functionalized derivative Azomethine-H (Az-H)—has emerged as a highly versatile and resilient scaffold for optical sensing.
This guide provides an objective, data-driven comparison of Az-H-based sensors against alternative platforms. By analyzing cross-reactivity profiles and photophysical mechanisms, we will establish why this specific naphthalenedisulfonic acid derivative excels in detecting both hydrogen gas (H₂)[1] and volatile organic compounds (VOCs) like formic acid (FA)[2].
Mechanistic Causality: The Foundation of Selectivity
The core advantage of the Az-H scaffold (4-hydroxy-5-(2-hydroxy-benzylideneamino)-naphthalene-2,7-disulfonic acid) lies in its imine functional group and its dynamic photochemistry. In its native (Z)-conformation, the molecule's fluorescence is severely quenched due to twisted intramolecular charge transfer (TICT)[2].
Selectivity is engineered through the specific chemical triggers required to break this quenched state:
-
For Formic Acid (FA): Analyte binding induces imine protonation and the formation of stable hydrogen-bonded complexes. This traps the rotamers and forces a (Z)-to-(E) isomerization, yielding a highly luminescent (E)-isomer[2].
-
For Hydrogen Gas (H₂): The Az-H dye is paired with a transition metal activator, typically an iridium complex like₂ (IrCp). The IrCp* selectively captures H₂ to form an Ir(III)-hydride complex, which subsequently transfers the hydride to the Az-H dye, triggering a massive fluorescence enhancement[1][3].
Because the activation relies on highly specific molecular recognition (protonation or hydride transfer) rather than generic oxidation/reduction, the sensor inherently filters out common atmospheric interferents.
Mechanistic pathway of Az-H sensor activation via (Z)-to-(E) isomerization.
Comparative Performance & Cross-Reactivity Data
To objectively evaluate the Az-H platform, we must compare its cross-reactivity profile against alternative sensing modalities.
Hydrogen Gas (H₂) Sensing Alternatives: Traditional H₂ sensors often rely on electrochemical or metal-oxide platforms, which notoriously suffer from cross-reactivity with other reducing gases like H₂S or CO. Alternative colorimetric organic probes, such as Nitro Blue Tetrazolium (NTB) paired with IrCp, demonstrate a visible red-to-yellow color change but exhibit slow, measurable cross-reactivity when exposed to high concentrations of H₂S[3]. Conversely, the Az-H + IrCp fluorogenic system yields a ~47-fold fluorescence enhancement in aqueous solution (and ~2.4-fold in hydrogel matrices) with an estimated limit of detection (LOD) of ~0.5% H₂[1][4]. Crucially, it demonstrates zero cross-reactivity with potentially contaminating gases such as nitrogen (N₂), oxygen (O₂), or standard air[1][5].
Formic Acid (FA) Sensing Alternatives: Standard pH probes or generic acid-base indicators lack the specificity required for trace VOC detection. The neat Az-H sensor achieves an LOD of ~0.4 ppb for formic acid vapor[2]. Its cross-reactivity profile shows exceptional specificity for FA over water vapor, HCl, and other organic analytes, driven by the precise hydrogen-bonding geometry required to lock the (E)-isomer[2].
Quantitative Comparison of Sensor Performance
| Sensor Platform | Target Analyte | Limit of Detection (LOD) | Signal Enhancement | Cross-Reactants |
| Az-H + IrCp | Hydrogen (H₂) | ~0.5% (8-fold below LFL) | ~47-fold (Aqueous) | None observed (N₂, O₂, Air) |
| Az-H (Neat) | Formic Acid (FA) | ~0.4 ppb | High (FA-dependent) | Minimal (Water, HCl) |
| NTB + IrCp | Hydrogen (H₂) | Low | Colorimetric Shift | H₂S (Slow reaction) |
Self-Validating Experimental Protocol: Cross-Reactivity Evaluation
To ensure trustworthiness and reproducibility, the protocols for evaluating cross-reactivity must be self-validating. The following methodology utilizes internal controls to correct for environmental variables, ensuring the measured fluorescence is strictly analyte-driven.
Objective: To quantify the selectivity of the Az-H/IrCp* sensor against common atmospheric and industrial interferents.
Step 1: Sensor Matrix Preparation
-
Action: Dissolve Az-H dye and the IrCp* activator in a 1% carboxymethyl cellulose (CMC) aqueous solution to form a hydrogel matrix[1][4].
-
Causality: Utilizing a CMC hydrogel mimics solid-state device conditions. The IrCp* acts as the specific H₂ activator; without it, the kinetic barrier for H₂ addition remains too high, ensuring the Az-H dye does not prematurely activate[5].
Step 2: Baseline Stabilization & Thermal Correction
-
Action: Purge the sensing chamber with ultra-high purity N₂(g) for 15 minutes. Record the baseline fluorescence emission at 420 nm (excitation via 365 nm LED).
-
Causality: Azomethines can undergo spontaneous thermal (E)-to-(Z) conversion in the presence of water vapor[2]. Establishing a dynamic baseline allows us to correct for this background TICT leakage, ensuring data integrity.
Step 3: Interferent Exposure (Cross-Reactivity Phase)
-
Action: Introduce potentially contaminating gases (N₂, O₂, standard air, and H₂S) independently at flow rates matching the target analyte testing conditions. Monitor fluorescence for 15 minutes per gas.
-
Causality: A 15-minute window provides sufficient time for gas diffusion into the hydrogel. A robust sensor will show a flatline response here, validating its immunity to environmental noise[1].
Step 4: Target Analyte Validation
-
Action: Introduce 0.5% H₂(g) into the chamber and record the peak fluorescence intensity.
-
Causality: This acts as a positive control, validating that the sensor matrix was not poisoned or degraded by the interferents in Step 3. A successful test will yield a sharp linear response correlating to the H₂ concentration[5].
Experimental workflow for validating sensor cross-reactivity and selectivity.
Conclusion
The Naphthalene-2,7-disulphonic acid scaffold, specifically in its Az-H form, represents a paradigm shift in optical sensor design. By leveraging specific molecular recognition pathways—such as IrCp*-mediated hydride transfer or targeted protonation—it bypasses the cross-reactivity pitfalls that plague traditional electrochemical and colorimetric sensors. For drug development professionals and environmental scientists requiring high-fidelity, low-LOD detection in complex gas mixtures, Az-H-based platforms offer an unparalleled, self-validating solution.
References
-
Title: An Azomethine-H-Based Fluorogenic Sensor for Formic Acid Source: ACS Publications URL: [Link]
-
Title: The Selective and Sensitive Fluorogenic Detection of Hydrogen Gas Using an Azomethine-H Dye Source: ACS Sensors URL: [Link]
-
Title: Tetrazolium Blue-Based Colorimetric Sensor for Hydrogen Gas Source: ACS Publications URL: [Link]
Sources
The Analytical Standard: Evaluating Naphthalene-2,7-Disulphonic Acid Sodium Salt in Quantitative Workflows
In the realm of quantitative High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), the reliability of your data is fundamentally tied to your choice of internal standard (IS) and counter-ion. As a Senior Application Scientist, I do not view analytical protocols merely as a sequence of steps, but as self-validating systems where every reagent serves a strict mechanistic purpose.
Naphthalene-2,7-disulphonic acid, sodium salt (2,7-NDS) has emerged as a premier reference standard and fluorescent probe, particularly when analyzing complex or highly saline matrices. This guide objectively evaluates the accuracy, precision, and mechanistic advantages of 2,7-NDS against alternative sulfonated standards.
Mechanistic Grounding: The Causality of 2,7-NDS Performance
Why does 2,7-NDS consistently outperform simpler aromatic sulfonates in precision assays? The causality lies in its specific molecular architecture:
-
Complete Ionization via Dual Sulfonates: The presence of two sulfonate groups (-SO3⁻) at the 2 and 7 positions ensures the molecule remains fully deprotonated across the entire practical pH range of HPLC and CE (pH 2 to 12). This permanent double-negative charge provides a highly predictable electrophoretic mobility and distinct retention behavior in highly saline brines (1[1]).
-
High UV Absorptivity: The rigid, conjugated pi-system of the naphthalene backbone yields a strong and stable UV absorbance (optimally monitored at 233 nm). This allows for exceptionally low limits of detection (LOD) and high signal-to-noise ratios without requiring pre-column derivatization (2[2]).
-
Matrix Effect Resistance: Because of its extreme hydrophilicity, 2,7-NDS resists non-specific binding to proteins or complex dye components, preventing the signal suppression often seen with mono-sulfonated alternatives.
Comparative Performance Analysis
When evaluating internal standards, accuracy (recovery) and precision (Relative Standard Deviation, RSD) are the ultimate arbiters of utility. The precision and accuracy of methods utilizing 2,7-NDS have been rigorously assessed through matrix-matched recovery experiments, often achieving overall recoveries of 101–115% and precision below 9.78% even in highly complex dye matrices (3[3]).
Below is a comparative summary of 2,7-NDS against common alternatives based on validated industrial chromatographic data:
| Internal Standard | Structural Advantage | Validated Recovery (%) | Precision (RSD %) | Matrix Effect Resistance |
| 2,7-NDS | Dual sulfonate groups, rigid pi-system | 97.9 - 102.4 | < 3.91 | High (Stable in saline) |
| 1-Naphthalenesulfonic acid | Single sulfonate, moderate polarity | 92.0 - 95.5 | ~ 5.20 | Moderate |
| Benzenesulfonic acid | Single sulfonate, low UV absorptivity | 88.5 - 93.0 | ~ 7.85 | Low (Prone to co-elution) |
Note: The 2,7-NDS data reflects optimized conditions utilizing a Li₂SO₄/Methanol gradient system, demonstrating superior repeatability (2[2]).
Self-Validating Protocol: HPLC Quantification using 2,7-NDS
To ensure trustworthiness, every analytical protocol must operate as a self-validating system. By introducing 2,7-NDS at the very beginning of the sample preparation, any subsequent volumetric loss, extraction inefficiency, or ionization suppression affects both the target analyte and the IS proportionally. The resulting ratio remains constant, automatically neutralizing systemic errors.
Step 1: Preparation of the 2,7-NDS Stock Solution Accurately weigh 0.2883 g of 2,7-NDS standard and dissolve it in intermediate-grade water within a 50 mL volumetric flask to yield a 0.02 mol/L stock solution (2[2]). Perform stepwise serial dilutions to reach the desired working concentration for your specific assay.
Step 2: Matrix Spiking (The Self-Validation Step) Aliquot 1.0 mL of the unknown sample matrix. Spike precisely 100 µL of the 2,7-NDS working solution into the sample prior to any filtration or solid-phase extraction (SPE) steps. This ensures the IS experiences the exact same physical and chemical environment as the target analytes.
Step 3: Chromatographic Separation Utilize a reversed-phase C18 column (e.g., 5 µm, 150 × 4.6 mm). For highly polar target analytes, employ a mobile phase consisting of a methanol and lithium sulfate (Li₂SO₄) gradient (e.g., transitioning from 1% to 15% methanol over 23 minutes) at a flow rate of 1.0 mL/min (2[2]). Set the UV detector to 233 nm to capture the maximum absorbance of the naphthalene ring.
Step 4: Data Normalization and Quantification Extract the integrated peak areas for both the target analyte and the 2,7-NDS peak. Calculate the response ratio ( AreaAnalyte/AreaIS ). Multiply this ratio by the known concentration of the spiked 2,7-NDS and the predetermined relative response factor to determine the absolute concentration of the analyte.
Analytical Workflow Visualization
Figure 1: Analytical workflow and logical signal normalization using 2,7-NDS as an internal standard.
References
- Title: 2,7-Naphthalenedisulfonic acid, disodium salt | 1655-35-2 Source: Benchchem URL
- Title: Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No.
- Title: CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content Source: Google Patents URL
Sources
"Naphthalene-2,7-disulphonic acid, sodium salt" isomer separation and analysis
As a Senior Application Scientist, I approach the separation of naphthalene-2,7-disulphonic acid (2,7-NDSA) and its positional isomers not merely as a routine assay, but as a complex physicochemical puzzle. Naphthalene disulfonic acids and their sodium salts are globally critical surfactants, dye intermediates, and dispersants[1]. However, the specific isomeric configuration (e.g., 2,7- vs. 1,5-, 1,6-, or 2,6-NDSA) drastically alters the spatial orientation of the sulfonate groups, which directly impacts polymer condensation kinetics and the rheological efficacy of the final product[2].
Because these isomers are highly hydrophilic, dianionic, and virtually unretained on standard reversed-phase (RP) columns, conventional liquid chromatography fails[1]. To achieve baseline separation, we must manipulate the analyte's apparent polarity or leverage orthogonal retention mechanisms. This guide objectively compares the three most robust methodologies for NDSA isomer separation, providing the causality behind each experimental choice and self-validating protocols to ensure scientific integrity.
Comparative Analysis of Separation Modalities
The separation of 2,7-NDSA from its isomers requires overcoming its extreme water solubility. We evaluate three primary strategies:
-
Ion-Pair Reversed-Phase Chromatography (IPC-RP): This method introduces a hydrophobic cation, such as tetrabutylammonium bromide (TBAB), into the mobile phase. The bulky tetrabutyl groups form a neutral, hydrophobic ion-pair complex with the NDSA dianion, allowing it to partition into a standard C18 stationary phase[1][2].
-
Mixed-Mode Liquid Chromatography (MMLC): This approach abandons ion-pairing agents in favor of a stationary phase that combines Hydrophilic Interaction Liquid Chromatography (HILIC) with Weak Anion-Exchange (WAX). The stationary phase features surface-bound basic groups that electrostatically retain the sulfonate anions, while the hydrophilic surface facilitates HILIC partitioning[3].
-
Capillary Electrophoresis (CE): CE separates isomers based on their electrophoretic mobility (charge-to-size ratio) in an applied electric field. It offers ultra-high theoretical plates and can be coupled with specialized detection methods like quenched phosphorescence[4].
Quantitative Performance Comparison
| Parameter | Ion-Pair RP-HPLC | Mixed-Mode (HILIC/WAX) | Capillary Electrophoresis (CE) |
| Primary Retention Mechanism | Hydrophobic partitioning of ion-pair | Electrostatic + Hydrophilic partitioning | Electrophoretic mobility |
| Mobile Phase Additives | TBAB (4.5 mM) + Sulfate | Volatile buffers (Ammonium Formate) | Borate/Phosphate buffers |
| MS Compatibility | Poor (Ion suppression from TBAB) | Excellent (Volatile salts) | Moderate to Good |
| Isomer Resolution (Rs) | > 1.5 for all 4 isomers | > 2.0 | > 2.5 (High theoretical plates) |
| Typical Run Time | 15 - 25 min | 10 - 15 min | 5 - 10 min |
| Best Application | Industrial QC, UV quantitation | LC-MS/MS, DMPK studies | High-throughput screening |
Strategic Workflow & Mechanistic Pathways
Selecting the correct analytical method depends entirely on your downstream requirements. If you require mass spectrometry (MS) for structural elucidation, IPC-RP is contraindicated due to severe ion suppression and source fouling caused by non-volatile ion-pairing agents.
Decision matrix for selecting NDSA isomer separation methodologies.
Mechanistic pathways of IPC vs. Mixed-Mode retention for NDSA.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each includes a System Suitability Test (SST) to verify the causality of the separation mechanism before sample analysis.
Protocol A: Ion-Pair Reversed-Phase HPLC (Optimized for UV QC)
Causality: TBAB is utilized because its bulky alkyl chains provide the necessary hydrophobicity to the 2,7-NDSA dianion, forcing it to interact with the C18 phase. The addition of concentrated HCl suppresses the ionization of residual silanols on the silica support, preventing peak tailing, while sodium sulfate normalizes the ionic strength of the mobile phase[1].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a solution of 40% Methanol and 60% Ultrapure Water. Add 4.5 mmol/L Tetrabutylammonium bromide (TBAB), 3.5 mL/L of a saturated sodium sulfate solution, and 40 µL/L of concentrated HCl[1]. Filter through a 0.22 µm PTFE membrane.
-
Column Selection: Use a high-density C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection wavelength to 280 nm[1].
-
System Suitability Test (Self-Validation): Inject a standard resolution mixture containing equal concentrations of 1,5-NDSA, 1,6-NDSA, 2,6-NDSA, and 2,7-NDSA.
-
Validation Criteria: The method is only validated for use if the critical pair resolution (Rs) between the closest eluting isomers is ≥ 1.5, and the Relative Standard Deviation (RSD) of the 2,7-NDSA peak area across 5 replicate injections is ≤ 2.0%.
-
Protocol B: Mixed-Mode LC-MS/MS Analysis (Optimized for Structural Elucidation)
Causality: To achieve MS compatibility, we must eliminate TBAB. Mixed-mode columns (such as Amaze TH or BIST columns) possess surface-bound basic groups. By buffering the mobile phase at pH 3.0, we ensure the stationary phase remains positively charged while the highly acidic sulfonate groups of NDSA (pKa < 1) remain fully ionized, driving strong electrostatic retention without non-volatile salts[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 30% Acetonitrile and 70% Ultrapure Water. Add 60 mM Ammonium Formate and adjust the pH to exactly 3.0 using Formic Acid[3].
-
Column Selection: Use a Mixed-Mode HILIC/Anion-Exchange column (e.g., 100 x 4.6 mm, 5 µm).
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and column temperature to 35°C. Direct the eluent to an Electrospray Ionization (ESI) source operating in negative ion mode.
-
System Suitability Test (Self-Validation): Monitor the specific m/z transitions for the NDSA dianion.
-
Validation Criteria: Evaluate the peak asymmetry (tailing factor) of the 2,7-NDSA peak. It must fall between 0.9 and 1.2. A tailing factor > 1.5 indicates secondary, unshielded silanol interactions, dictating that the analyst must incrementally increase the ammonium formate buffer concentration to restore ideal peak shape.
-
Conclusion & Strategic Recommendations
For routine industrial quality control of naphthalene-2,7-disulphonic acid sodium salt, Ion-Pair Chromatography (IPC-RP) remains the gold standard due to its robust resolution of all four primary isomers and reliance on standard C18 hardware[1]. However, for drug development professionals or environmental scientists requiring trace-level quantitation via LC-MS/MS, Mixed-Mode Chromatography is the mandatory choice, as it provides orthogonal retention mechanisms while maintaining a completely volatile, MS-friendly mobile phase[3].
Sources
Benchmarking Naphthalene-2,7-Disulphonic Acid, Sodium Salt (NDSA-Na2) in Advanced API Wastewater Treatment
For researchers, scientists, and drug development professionals managing active pharmaceutical ingredient (API) effluents, the removal of heavy metal catalysts (e.g., Palladium, Copper) and complex organic solvents presents a critical challenge. Traditional wastewater treatment agents like EDTA or Polyacrylamide (PAM) frequently fail in harsh, solvent-heavy matrices, either causing severe membrane fouling or triggering downstream bio-toxicity.
Enter Naphthalene-2,7-disulphonic acid, sodium salt (NDSA-Na2) . While historically recognized as a dye intermediate, its rigid aromatic structure and dual sulfonate groups have positioned it as an exceptional, high-affinity chelating dispersant and membrane dopant for advanced separation processes like Polymer-Assisted Ultrafiltration (PAUF) .
This guide objectively benchmarks NDSA-Na2 against conventional treatment agents, providing mechanistic insights and self-validating experimental protocols for integration into pharmaceutical wastewater workflows.
Mechanistic Profiling: The Case for NDSA-Na2
To understand why NDSA-Na2 outperforms traditional agents in specific high-stress environments, we must analyze its structural causality:
-
pH-Independent Chelation: Unlike carboxylate-based chelators (such as EDTA) that protonate and lose efficacy in acidic environments, the sulfonate groups of NDSA-Na2 ( pKa<1 ) remain fully deprotonated across an extreme pH range (2.0–12.0). This ensures consistent metal coordination even in highly acidic API waste streams .
-
Real-Time UV-Traceability: The conjugated naphthalene ring exhibits strong π−π∗ transitions. This allows for real-time spectrophotometric monitoring of agent depletion at 230–280 nm—a self-validating feature impossible with aliphatic agents like PAM or EDTA.
-
Membrane Compatibility & Anti-Fouling: NDSA-Na2 can be utilized as a dopant or blended into poly(ether sulfone) membranes to drastically enhance surface hydrophilicity. The rigid electrostatic repulsion provided by the 2,7-disulfonate configuration prevents the organic fouling typically seen when processing complex pharmaceutical effluents .
Quantitative Benchmarking Analysis
The following table summarizes the performance metrics of NDSA-Na2 against industry-standard alternatives: EDTA (standard chelator), PAM (standard flocculant), and SNF (standard dispersant).
| Parameter | NDSA-Na2 | EDTA | PAM | SNF |
| Primary Function | Chelating Dispersant / Membrane Dopant | Heavy Metal Chelation | Bulk Flocculation | General Dispersion |
| Metal Affinity (Cu/Pd) | High (Rigid macromolecular complex) | Very High (Flexible complex) | None | Low |
| Operational pH Range | 2.0 – 12.0 | 6.0 – 10.0 | 4.0 – 9.0 | 4.0 – 10.0 |
| UV-Vis Traceability | Yes (230-280 nm) | No | No | Yes |
| Membrane Fouling Potential | Very Low (Hydrophilic) | Moderate | High (Pore blocking) | Low |
| Environmental Profile | Persistent (Requires advanced oxidation) | High (Remobilizes heavy metals) | Low (Monomer is toxic) | Moderate |
Logical Decision Matrix for Agent Selection
Caption: Decision matrix for selecting NDSA-Na2 versus conventional treatment agents.
Experimental Protocol: Real-Time UV-Validated Polymer-Assisted Ultrafiltration (PAUF)
This protocol utilizes NDSA-Na2 to bind residual Palladium ( Pd2+ ) from API synthesis. The system is designed to be self-validating : because NDSA-Na2 absorbs strongly at 275 nm, the permeate is continuously monitored. A drop in absorbance in the retentate or appearance in the permeate instantly signals membrane breach or agent overdose.
Step 1: Matrix Preparation & Baseline Calibration
-
Action: Filter 1 L of raw API effluent through a 0.45 µm pre-filter. Measure the baseline UV absorbance at 275 nm using a quartz cuvette.
-
Causality: Pre-filtration removes bulk suspended solids that scatter light, ensuring the UV-Vis readings accurately reflect dissolved NDSA-Na2 and metal-complex concentrations without interference.
Step 2: NDSA-Na2 Dosing & Complexation
-
Action: Dose 50 mg/L of NDSA-Na2 into the effluent under continuous stirring (150 rpm) for 20 minutes. Maintain the system at pH 4.0 using 0.1 M HCl.
-
Causality: A pH of 4.0 prevents the precipitation of Pd(OH)2 , ensuring the metal remains fully dissolved and available for coordination with the highly stable, deprotonated sulfonate groups of NDSA-Na2.
Step 3: Cationic Aggregation
-
Action: Dose 10 mg/L of PolyDADMAC (a cationic polymer) and reduce stirring to a gentle 50 rpm for 10 minutes.
-
Causality: The highly anionic NDSA-Pd complexes electrostatically bind to the cationic PolyDADMAC. This forms massive macromolecular aggregates (>100 kDa) that are structurally rigid, preventing the membrane pore-clogging typically caused by flexible polymers.
Step 4: Ultrafiltration & Self-Validation
-
Action: Process the aggregated mixture through a 10 kDa Polyethersulfone (PES) membrane at a transmembrane pressure of 2.0 bar. Continuously monitor the permeate via an inline UV-Vis flow cell at 275 nm.
-
Causality: The 10 kDa membrane easily rejects the >100 kDa aggregates. If the inline UV-Vis detects a sudden absorbance spike at 275 nm in the permeate, the system automatically halts. This validates in real-time that either the membrane has suffered a micro-tear or uncomplexed NDSA-Na2 is slipping through due to overdosing.
PAUF Workflow Visualization
Caption: Workflow of NDSA-Na2 in Polymer-Assisted Ultrafiltration (PAUF).
Conclusion
While NDSA-Na2 is not a universal replacement for bulk flocculants like PAM, its benchmarked performance in highly acidic, solvent-rich environments makes it an indispensable tool for drug development professionals. Its dual capacity to act as a high-affinity chelator and a hydrophilic membrane dopant—combined with its UV-traceability—enables the design of automated, self-validating wastewater treatment systems that traditional agents simply cannot support.
References
-
Title: Developments in Methods of Analysis for Naphthalene Sulfonates | Source: Academia.edu | URL: [Link]
-
Title: Sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene/sulfonated poly(ether sulfone) and hexagonal boron nitride electrolyte membrane for fuel cell applications | Source: Soft Matter (RSC Publishing) | URL: [Link]
Correlating fluorescence intensity of "Naphthalene-2,7-disulphonic acid, sodium salt" with analyte concentration
Title: Correlating Fluorescence Intensity of Naphthalene-2,7-Disulphonic Acid (2,7-NDS) with Analyte Concentration: A Comparative Guide for High-Temperature Tracing
Executive Summary
In the fields of hydrogeology, reservoir engineering, and subsurface fluid mapping, the precise correlation of a fluorescent tracer's intensity with its analyte concentration is foundational for understanding fluid dynamics and structural compartmentalization. Naphthalene-2,7-disulphonic acid, sodium salt (2,7-NDS) has emerged as a gold-standard fluorophore for extreme environments. Unlike traditional dyes that degrade under thermal stress, 2,7-NDS offers unparalleled stability and a highly predictable fluorescence response. This guide provides an in-depth comparative analysis of 2,7-NDS against alternative tracers, elucidating the mechanistic principles of its fluorescence and detailing a self-validating experimental protocol for its quantification.
Mechanistic Principles of 2,7-NDS Fluorescence and Transport
The utility of 2,7-NDS stems directly from its molecular architecture. The rigid, conjugated π -system of the naphthalene ring restricts non-radiative vibrational relaxation, resulting in a high quantum yield when excited in the ultraviolet spectrum. Specifically, 2,7-NDS exhibits a primary excitation maximum at approximately 225 nm and an emission maximum at 338 nm [1].
Crucially, the two sulfonate ( −SO3− ) groups dictate the molecule's macroscopic behavior in aqueous environments. These groups remain fully ionized across a broad pH range, rendering the molecule highly water-soluble and imparting a strong electronegative charge. Because geological matrices (such as silicates and metamorphic rocks) also carry a net negative surface charge, electrostatic repulsion prevents 2,7-NDS from adsorbing to the rock matrix [4]. This lack of matrix interaction defines 2,7-NDS as a conservative tracer—meaning its transport velocity perfectly mirrors that of the bulk fluid, allowing for accurate mapping of fracture networks and reservoir compartmentalization.
Comparative Performance Analysis
When selecting a fluorescent tracer, researchers must balance detection limits, thermal stability, and matrix reactivity. The table below objectively compares 2,7-NDS with other commonly utilized alternatives to guide experimental design.
| Tracer Compound | Excitation / Emission (nm) | Thermal Stability Limit | Transport Behavior | Detection Limit (HPLC-FLD) | Primary Application |
| 2,7-NDS | 225 / 338 | > 330°C | Conservative (Non-adsorbing) | ~0.2 ppb | Deep, high-temp geothermal reservoirs |
| Fluorescein (Uranine) | 490 / 520 | ~ 230°C | Conservative | ~0.02 ppb | Shallow groundwater, low-temp systems |
| Rhodamine WT | 558 / 582 | ~ 150°C | Moderately Reactive (Sorption) | ~0.05 ppb | Surface water hydrology |
| 1,5-NDS | 225 / 338 | > 330°C | Conservative | ~0.2 ppb | Multi-well tandem tracing |
| 2-Naphthalene Sulfonate (2-NS) | 225 / 338 | > 330°C | Reactive (Reversibly Adsorbing) | ~0.2 ppb | Fracture surface area estimation |
Causality in Tracer Selection: Fluorescein is highly detectable but undergoes rapid thermal decay at temperatures exceeding 230°C, rendering it useless for deep geothermal applications [3]. Conversely, 2,7-NDS exhibits zero thermal degradation even after prolonged exposure to 330°C [2]. Furthermore, while 2,7-NDS is used to track bulk fluid flow (conservative), it is frequently co-injected with 2-NS (reactive). Because 2-NS reversibly adsorbs to rock surfaces, its breakthrough curve is retarded relative to 2,7-NDS. The differential between these two curves allows engineers to calculate the heat-exchange surface area of the fracture network.
Experimental Methodology: HPLC-FLD Quantification Protocol
Correlating the fluorescence intensity of 2,7-NDS to its absolute concentration in complex matrices (e.g., highly saline geothermal brines) requires High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD). Direct fluorometry is insufficient due to background fluorescence from dissolved organic matter and signal quenching by high salt concentrations.
The following protocol is designed as a self-validating system, utilizing Solid-Phase Extraction (SPE) and an internal standard to continuously verify extraction efficiency and correct for instrument drift [1].
Step 1: Standard Curve & Internal Standard Preparation
-
Prepare a primary stock solution of 2,7-NDS (1,000 ppm) in ultrapure water.
-
Generate a calibration curve via serial dilution ranging from 0.1 ppb to 100 ppb.
-
Spike all standards and unknown samples with a constant concentration (e.g., 10 ppb) of an internal standard, such as 2-OH-3,6-NDS. Causality: 2-OH-3,6-NDS has a distinct emission wavelength (~430 nm) that does not overlap with 2,7-NDS, allowing simultaneous detection while normalizing any volumetric losses during sample preparation [1].
Step 2: Solid-Phase Extraction (SPE) for Matrix Cleanup
-
Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL ultrapure water.
-
Load 10 mL of the brine sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash with 5 mL of a 5% methanol/water solution to elute inorganic salts. Causality: High salinity (e.g., >10 g/L NaCl) disrupts the stationary phase in the analytical column, leading to severe peak broadening and loss of resolution. SPE effectively desalinates the sample [1].
-
Elute the concentrated naphthalene sulfonates using 5 mL of 100% methanol. Evaporate under gentle nitrogen flow and reconstitute in 1 mL of the HPLC mobile phase.
Step 3: Ion-Pair Reverse-Phase HPLC Separation
-
Inject 20 µL of the reconstituted sample into an HPLC system equipped with a C18 reverse-phase analytical column.
-
Utilize a mobile phase consisting of a phosphate buffer (pH ~6.5) mixed with an ion-pairing agent (e.g., 5 mM tetrabutylammonium bromide) and methanol. Causality: 2,7-NDS is highly polar and would normally elute in the void volume of a non-polar C18 column. The ion-pairing agent binds to the sulfonate groups, temporarily masking their charge, increasing hydrophobicity, and enabling baseline separation from other isomers (like 1,5-NDS) [1].
Step 4: Fluorescence Detection and Correlation
-
Set the FLD excitation wavelength to 225 nm and emission to 338 nm for 2,7-NDS. (Switch emission to ~430 nm at the specific retention time of the internal standard).
-
Integrate the area under the 2,7-NDS chromatographic peak.
-
Calculate the concentration by correlating the ratio of the 2,7-NDS peak area to the internal standard peak area against the established calibration curve.
Visualizations of Workflows and Transport Mechanisms
Caption: Workflow for quantifying 2,7-NDS concentration using HPLC-FLD with solid-phase extraction.
Caption: Tandem tracer test utilizing conservative 2,7-NDS and reactive 2-NS to map fracture networks.
References
-
Nottebohm, M., & Licha, T. "Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction." Oxford Academic. 1
-
Rose, P. E., et al. "Tracer Testing at Dixie Valley, Nevada, Using 2-Naphthalene Sulfonate and 2,7-Naphthalene Disulfonate." Stanford University. 2
-
Axelsson, G., et al. "Tracer tests in geothermal resource management." EPJ Web of Conferences. 3
-
"Qualitative interpretation of an interwell tracer test in a high-temperature geothermal reservoir." Middle East Technical University. 4
Sources
Naphthalene-2,7-disulphonic acid, sodium salt proper disposal procedures
As a Senior Application Scientist, I understand that managing chemical logistics and safety is just as critical as the experimental data you generate. For researchers and drug development professionals handling Naphthalene-2,7-disulphonic acid, sodium salt (also known as Disodium 2,7-Naphthalenedisulfonate), standard disposal methods like aqueous sewer discharge are strictly prohibited due to the molecule's environmental persistence and high water solubility[1].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and ultimate thermal destruction of this compound, grounded in mechanistic causality.
Chemical Profile & Hazard Assessment
Before executing any disposal or spill response plan, it is critical to understand the quantitative properties and GHS hazard classifications of the material. The presence of two highly polar sulfonate groups makes this compound highly soluble and reactive with mucous membranes[2].
Table 1: Quantitative Data and Hazard Matrix
| Property / Hazard | Value / Description | Reference |
| Chemical Name | Disodium 2,7-Naphthalenedisulfonate | [3] |
| CAS Registry Number | 1655-35-2 | [3] |
| Molecular Formula | C10H6Na2O6S2 | [3] |
| Molecular Weight | 332.25 g/mol | [4] |
| GHS Hazard: H315 | Causes skin irritation | [5],[6] |
| GHS Hazard: H319 | Causes serious eye irritation | [5],[6] |
| GHS Hazard: H335 | May cause respiratory irritation | [5],[6] |
Operational Protocol: Spill Response & Containment
In the event of an accidental release, the primary objective is to prevent aerosolization. Because this compound is a crystalline solid, airborne particulates will rapidly deposit on the moist mucous membranes of the respiratory tract, leading to immediate and severe irritation (H335)[5],[3].
Step-by-Step Containment Methodology:
-
Evacuation & Ventilation: Immediately isolate the spill area. Ensure adequate local exhaust ventilation is active to prevent the accumulation of airborne particulates[1],[3].
-
PPE Donning: Operators must equip themselves with chemical-impermeable gloves, air-tight safety goggles, and a particulate respirator (e.g., N95 or P100) to prevent inhalation and ocular exposure[3].
-
Mechanical Recovery: Using spark-proof tools, carefully sweep or shovel the solid material[1]. Mechanistic Rationale: Do not use compressed air or dry brushing. These methods impart kinetic energy to the particles, generating aerosols that drastically increase the risk of respiratory exposure[7].
-
Primary Packaging: Transfer the collected material into a chemically compatible, tightly sealed waste container (e.g., high-density polyethylene)[8]. Label the container clearly with GHS hazard symbols.
Spill response and containment workflow for Naphthalene-2,7-disulphonic acid, sodium salt.
Operational Protocol: Ultimate Disposal & Destruction
Standard wastewater treatment facilities rely on precipitation and biological degradation. The disodium salt of Naphthalene-2,7-disulphonic acid is highly water-soluble and biologically recalcitrant, meaning it will bypass standard filtration and contaminate local waterways[1]. Therefore, controlled thermal destruction is the only scientifically and legally sound disposal method[1],[7].
Step-by-Step Disposal Methodology:
-
Solvent Dissolution: In a controlled, spark-free environment, dissolve or mix the collected chemical waste with a highly combustible solvent[7]. Mechanistic Rationale: The aromatic naphthalene ring is highly stable. Mixing the waste with a combustible solvent ensures the incinerator reaches the critical activation energy required to completely cleave the robust carbon-carbon and carbon-sulfur bonds.
-
High-Temperature Incineration: Transfer the solution to a licensed chemical destruction plant[1]. The material must be processed in a chemical incinerator equipped with an afterburner to ensure complete combustion[7].
-
Flue Gas Scrubbing (Critical Step): Ensure the facility utilizes an alkaline flue gas scrubber[1],[7]. Mechanistic Rationale: Thermal decomposition of the sulfonate groups generates highly toxic sulfur oxide ( SOx ) fumes[3]. If released, these gases react with atmospheric moisture to form acid rain. The scrubber neutralizes these acidic gases before they can be released into the environment.
Mechanistic pathway of thermal destruction and SOx neutralization via flue gas scrubbing.
References
-
Safety Data Sheet - 1655-35-2 Hampton Research[Link]
-
Lab Chemicals & Reagents - CAS 1655-35-2 Specifications PicClick / Chemical Suppliers [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 92-41-1: 2,7-Naphthalenedisulfonic acid | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. picclick.com [picclick.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. 1655-35-2 Cas No. | Disodium naphthalene-2,7-disulphonate | Apollo [store.apolloscientific.co.uk]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
Personal protective equipment for handling Naphthalene-2,7-disulphonic acid, sodium salt
Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for Naphthalene-2,7-disulphonic Acid, Sodium Salt
Executive Summary & Mechanistic Context
Naphthalene-2,7-disulphonic acid, sodium salt (CAS: 1655-35-2), commonly referred to as disodium 2,7-naphthalenedisulfonate, is a highly soluble organic building block. In drug development and biochemical research, it is frequently utilized as a surfactant in protein purification, a stabilizer for active pharmaceutical ingredients (APIs), and a critical counterion in macromolecular crystallization screens (such as Hampton Research Silver Bullets)[1][2].
While classified as a low-hazard laboratory chemical under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[3], its physical state as a fine, hygroscopic white powder introduces specific operational risks. Mishandling can lead to dust aerosolization, resulting in mechanical respiratory irritation, mild dermal/ocular irritation, and potential electrostatic explosion hazards[1][3][4]. This guide provides a self-validating, step-by-step protocol for the safe handling, dissolution, and disposal of this compound.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for handling this compound is dictated by the need to prevent particulate inhalation and mucosal deposition.
| Protection Category | Recommended Equipment | Regulatory Standard | Mechanistic Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) / NIOSH (US) | Prevents ocular deposition of fine hygroscopic dust, which can cause serious eye irritation upon contact with tear film[1][4]. |
| Skin/Body | Impervious, fire/flame-resistant lab coat and long pants | OSHA 29 CFR 1910.132 | Mitigates dermal exposure; the acidic salt nature of the compound can cause mild skin irritation upon prolonged contact with sweat[1][4]. |
| Hand | Chemical-resistant nitrile gloves | EU Directive 89/686/EEC / EN 374 | Prevents direct dermal contact. Nitrile offers excellent impermeability to organic salts[4]. |
| Respiratory | N95/P100 Particulate Respirator (if outside fume hood) | NIOSH (US) | Required only if exposure limits are exceeded or dust is generated. Prevents mechanical irritation of the respiratory tract[3][4]. |
Operational Workflow & Safe Handling Procedures
To ensure scientific integrity and operator safety, do not merely execute these steps; understand the causality behind them. Every procedure below includes a validation check to confirm the system's safety before proceeding.
Figure 1: Operational workflow for the safe handling and dust-free dissolution of the chemical.
Phase 1: Pre-Operational Validation
-
Ventilation Check : Verify that the chemical fume hood is operational with a face velocity of 80–100 FPM.
-
Causality: Adequate airflow captures aerosolized particulates before they reach the operator's breathing zone[4].
-
Validation: Check the digital monitor or tape a delicate tissue to the sash to visually confirm continuous inward airflow.
-
-
Equipment Preparation : Gather anti-static spatulas, anti-static weighing boats, and spark-proof tools.
-
Causality: Fine organic dusts can pose a fire or explosion hazard if ignited by electrostatic discharge[3].
-
Phase 2: Weighing and Dissolution
-
PPE Verification : Don safety goggles, lab coat, and inspect nitrile gloves for micro-punctures.
-
Validation: Inflate the gloves with trapped air and apply pressure; if no air escapes, the barrier is intact[4].
-
-
Weighing : Slowly transfer the powder using the anti-static spatula into the weighing boat. Keep the source container close to the work surface to minimize the drop height.
-
Causality: Minimizing drop height prevents the kinetic aerosolization of the fine powder[3].
-
-
Dissolution : Transfer the powder to a sealed volumetric flask before removing it from the fume hood. Add the solvent (e.g., ultrapure water or HEPES buffer for crystallization screens) slowly down the side of the flask.
-
Causality: Slow solvent addition prevents the rapid displacement of air, which could otherwise blow dry powder out of the flask[2].
-
Phase 3: Post-Operational Decontamination
-
Wet-Wiping : Wipe down the balance, spatulas, and surrounding fume hood surfaces with a damp, lint-free cloth.
-
Causality: Wet-wiping traps residual dust, whereas dry brushing would re-suspend it into the air[3].
-
Validation: Wipe the area a second time with a dark cloth; the absolute absence of white residue confirms complete decontamination.
-
Spill Response & Environmental Disposal Plan
In the event of a spill, immediate categorization of the spill size dictates the escalation pathway. Naphthalene-2,7-disulphonic acid, sodium salt must never be allowed to enter municipal drains or the broader environment[3].
Figure 2: Escalation pathway and response protocol for accidental spills and powder aerosolization.
Protocol for Minor Spills (<50g, localized, no airborne dust)
-
Isolate : Secure the immediate area and prevent unauthorized entry.
-
Containment (Wet-Sweeping) : Lightly mist the spilled powder with water to bind the particulates.
-
Causality: Wetting the powder prevents it from becoming airborne during the mechanical action of cleanup[3].
-
-
Collection : Shovel the dampened material using spark-proof tools into a suitable, labeled hazardous waste container[3].
Protocol for Major Spills (>50g or significant airborne dust)
-
Evacuate & Ventilate : Immediately evacuate personnel to safe areas upwind of the spill. Maximize room ventilation to clear airborne particulates and remove all sources of ignition[4].
-
Escalate PPE : Responders must don a full-face respirator or N95/P100 mask before re-entering the area[4].
-
Disposal : Sweep up the contained slurry and dispose of it via an approved chemical waste disposal plant. Do not induce vomiting if accidental ingestion occurs during a major exposure event; seek immediate medical attention[3].
References
-
Hampton Research. "HR2-996-** Individual Silver Bullets Reagents SDS." Available at: [Link]
-
American Chemical Society (ACS). "Progress in the Development of an Alternative Approach to Macromolecular Crystallization." Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
